L-368,899 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-amino-N-[(1R,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20-,21-,23?,26+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUFQWFJHXXXEQ-HWGPDNRDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@]34CC[C@@H](C3(C)C)CC4NC(=O)[C@@H](CCS(=O)(=O)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-368,899 Hydrochloride: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Originally developed in the 1990s for its potential to manage preterm labor, its utility for that purpose was limited.[2][3] However, it has since become an invaluable pharmacological tool in animal research for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][2] Its ability to cross the blood-brain barrier and selectively block neural OTRs after peripheral administration makes it particularly useful for studying the central effects of oxytocin, such as its role in social bonding and behavior.[4][5]
This technical guide provides an in-depth overview of the core mechanism of action of L-368,899, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[1] As a non-peptide small molecule, it binds with high affinity to the OTR, a Class A G-protein coupled receptor (GPCR).[1][6] This binding action physically obstructs the endogenous ligand, oxytocin, from docking with the receptor. By preventing oxytocin binding, L-368,899 effectively blocks the conformational changes in the receptor necessary for signal transduction, thereby inhibiting the initiation of downstream intracellular signaling cascades.[6]
Impact on Intracellular Signaling
The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins.[7] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is critical for many of oxytocin's physiological effects, including smooth muscle contraction, such as uterine contractions during labor.[7]
L-368,899, by competitively blocking the OTR, prevents this entire Gq/11-mediated signaling cascade, leading to the inhibition of physiological responses like oxytocin-induced uterine contractions.[1]
Quantitative Data: Binding Affinity and Selectivity
The efficacy of L-368,899 is defined by its high binding affinity for the oxytocin receptor and its selectivity over related vasopressin receptors. The following tables summarize key quantitative data from various in vitro studies.
Table 1: Inhibitory Concentration (IC50) Values
IC50 represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand.
| Receptor Target | Species/Tissue | IC50 (nM) | Reference(s) |
| Oxytocin Receptor | Rat Uterus | 8.9 | [8] |
| Oxytocin Receptor | Human Uterus | 26 | [8][9] |
| Vasopressin V1a Receptor | Human Liver | 370 | |
| Vasopressin V1a Receptor | Rat Liver | 890 | [8] |
| Vasopressin V2 Receptor | Human Kidney | 570 | |
| Vasopressin V2 Receptor | Rat Kidney | 2400 | [8] |
Table 2: Binding Affinity (Ki) Values
Ki (Inhibition constant) indicates the binding affinity of the antagonist to the receptor.
| Receptor Target | Species/Tissue | Ki (nM) | Reference(s) |
| Oxytocin Receptor (OXTR) | Coyote Brain | 12.38 | [2] |
| Vasopressin V1a Receptor (AVPR1a) | Coyote Brain | 511.6 | [2] |
These data demonstrate that L-368,899 is approximately 40-60 times more selective for the oxytocin receptor than for vasopressin V1a and V2 receptors.[2]
Experimental Protocols
The mechanism and potency of L-368,899 have been characterized through various key experiments. Detailed methodologies for two such protocols are provided below.
Protocol: In Vitro Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.
Objective: To quantify the affinity of L-368,899 for the OTR by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Tissue homogenates or cell membranes expressing the target receptor (e.g., human substantia nigra for OTR).[10]
-
Radioligand (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA).[10][11]
-
This compound dissolved in an appropriate solvent.
-
Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of L-368,899 (the "competitor") across a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).[11]
-
Incubation: In assay tubes, combine the receptor-expressing membranes, a constant concentration of the ¹²⁵I-OVTA radioligand, and varying concentrations of L-368,899. Include control tubes for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of unlabeled oxytocin).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 22°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of L-368,899.
-
Use non-linear regression analysis (e.g., a one-site fit model) to calculate the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vivo Uterine Contraction Assay
This functional assay measures the ability of L-368,899 to antagonize oxytocin-induced uterine contractions in an anesthetized animal model.[1][9]
Objective: To determine the in vivo potency (e.g., AD50) and duration of action of L-368,899.[9]
Materials:
-
Adult female Sprague-Dawley rats.[9]
-
Anesthetic (e.g., urethane).
-
This compound for administration (intravenous or intraduodenal).
-
Oxytocin solution for infusion.
-
Intrauterine pressure monitoring equipment (water-filled balloon-tipped cannula, pressure transducer, data acquisition system).[1]
-
Surgical tools.
Methodology:
-
Animal Preparation: Anesthetize a rat and perform a laparotomy to expose the uterine horns.
-
Cannulation: Gently insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.[1]
-
Baseline Measurement: Record baseline uterine activity for a stabilization period.
-
Antagonist Administration: Administer a single dose of L-368,899 via the desired route (e.g., intravenous bolus at 0.1, 0.3, or 1 mg/kg).[9]
-
Oxytocin Challenge: After a set time (e.g., 15 minutes) following antagonist administration, administer a bolus or infusion of oxytocin to induce uterine contractions.[1]
-
Data Acquisition: Continuously record the frequency and amplitude of uterine contractions.
-
Data Analysis:
-
Quantify the contractile response by calculating the integrated area under the curve for a defined period.
-
Compare the oxytocin-induced response in the presence and absence of L-368,899.
-
Repeat the experiment with different doses of the antagonist to generate a dose-response curve.
-
Calculate the AD50, defined as the dose of L-368,899 required to reduce the response to oxytocin by 50%.[9]
-
Conclusion
This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its core mechanism of action is the competitive blockade of the OTR, which prevents Gq/11-mediated intracellular signaling and subsequent physiological responses.[1] With its high affinity for the OTR, significant selectivity over vasopressin receptors, oral bioavailability, and ability to penetrate the central nervous system, L-368,899 remains a critical and powerful tool for researchers investigating the extensive roles of the oxytocin system in both peripheral physiology and complex social behaviors.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. scbt.com [scbt.com]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 11. researchgate.net [researchgate.net]
L-368,899 Hydrochloride: A Technical Guide to its Function as an Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Originally investigated for the prevention of preterm labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[2][3][4] Its ability to cross the blood-brain barrier allows for the investigation of both central and peripheral oxytocin-mediated processes.[3][5][6] This technical guide provides an in-depth overview of L-368,899, including its binding characteristics, impact on intracellular signaling, and in vivo effects. Detailed experimental protocols for key assays are described, and quantitative data are presented for comparative analysis.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[2] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2][7] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[7]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[2][8] Upon activation by oxytocin, the OTR initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[9][11] This signaling pathway is crucial for a variety of physiological processes, including uterine contractions and social bonding.[8][9][10] L-368,899 competitively blocks the initial binding of oxytocin, thus inhibiting this entire downstream cascade.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-368,899 - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
L-368,899 Hydrochloride: A Technical Guide to its Selectivity and Affinity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Originally investigated for its potential in preventing preterm labor, it has become a widely used pharmacological tool in neuroscience research to investigate the central effects of oxytocin.[3] This technical guide provides a comprehensive overview of the selectivity and affinity profile of L-368,899, including detailed experimental methodologies and a summary of its binding characteristics.
Affinity and Selectivity Profile
This compound demonstrates high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin receptors (V1a and V2). The following tables summarize the quantitative data on its binding affinity (Ki) and inhibitory concentration (IC50) from various studies.
Table 1: Oxytocin Receptor (OTR) Affinity and Potency
| Species/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| Human Uterus | Radioligand Binding | IC50 | 26 | [2][4] |
| Rat Uterus | Radioligand Binding | IC50 | 8.9 | [1][2][4] |
| Coyote Brain | Radioligand Binding | Ki | 12 | [5][6] |
| Isolated Rat Uterus | Functional Assay (pA2) | pA2 | 8.9 | [7] |
| In vivo Rat Uterus | Functional Assay (ED50) | ED50 | 0.35 mg/kg | [7] |
Table 2: Selectivity Profile against Vasopressin Receptors
| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Selectivity (fold vs. OTR) | Reference |
| Vasopressin V1a | Rat Liver | IC50 | 370 | > 40 | [1] |
| Vasopressin V2 | Rat Kidney | IC50 | 570 | > 60 | [1] |
| Vasopressin V1a | Human Liver | IC50 | 510 | ~20 | [2] |
| Vasopressin V1a | Coyote Brain | Ki | 511.6 | ~40 | [5] |
Experimental Methodologies
Radioligand Binding Assays
These assays are fundamental in determining the affinity of L-368,899 for its target receptors.
Objective: To determine the binding affinity (Ki or IC50) of L-368,899 for the oxytocin receptor and vasopressin receptors through competitive displacement of a radiolabeled ligand.
General Protocol Outline:
-
Membrane Preparation:
-
Tissues (e.g., uterine smooth muscle, brain tissue) or cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Incubation:
-
A constant concentration of a specific radioligand (e.g., [³H]-oxytocin or a selective radiolabeled antagonist like ¹²⁵I-ornithine vasotocin analog for OTR) is incubated with the membrane preparation.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for radioligand binding assay.
In Vivo Uterine Contraction Assay (Rat Model)
This functional assay assesses the ability of L-368,899 to antagonize oxytocin-induced uterine contractions in a living animal.
Objective: To determine the in vivo potency (ED50) of L-368,899 in inhibiting oxytocin-induced uterine contractions.
General Protocol Outline:
-
Animal Preparation:
-
Female rats are anesthetized.
-
A catheter is inserted into a jugular vein for intravenous administration of compounds.
-
A pressure-sensitive balloon catheter is inserted into the uterine horn to monitor intrauterine pressure changes.
-
-
Induction of Uterine Contractions:
-
A stable baseline of uterine activity is established.
-
Oxytocin is infused intravenously to induce regular and sustained uterine contractions.
-
-
Antagonist Administration:
-
Once a consistent response to oxytocin is achieved, this compound is administered intravenously at various doses.
-
-
Measurement and Analysis:
-
The inhibitory effect of L-368,899 on the frequency and amplitude of uterine contractions is recorded.
-
The dose of L-368,899 that produces a 50% reduction in the oxytocin-induced uterine response (ED50) is calculated.
-
Workflow for in vivo uterine contraction assay.
Signaling Pathways
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. L-368,899 acts by competitively blocking the binding of oxytocin to this receptor, thereby inhibiting the initiation of this signaling cascade.
Oxytocin receptor signaling pathway and the antagonistic action of L-368,899.
Conclusion
This compound is a well-characterized, selective oxytocin receptor antagonist with high affinity. Its more than 40-fold selectivity over vasopressin receptors makes it a valuable tool for dissecting the physiological and behavioral roles of the oxytocin system. The experimental protocols outlined in this guide provide a foundation for the continued investigation and application of this important research compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to Brain Penetrance and Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Originally investigated for its potential to manage preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research for investigating the central effects of oxytocin.[1][2] This technical guide provides a comprehensive overview of the brain penetrance and central nervous system (CNS) effects of L-368,899, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the various physiological and behavioral effects of oxytocin.
Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Quantitative Data
Receptor Binding Affinity
L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a) receptor.
| Species | Receptor | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Coyote | Oxytocin (OTR) | Brain Tissue | 12.38 | - | [1] |
| Coyote | Vasopressin (AVPR1a) | Brain Tissue | 511.6 | - | [1] |
| Rat | Oxytocin (OTR) | Uterus | - | 8.9 | [3] |
| Human | Oxytocin (OTR) | Uterus | - | 26 | [3] |
| Human | Vasopressin (V1a) | - | - | 370 | [3] |
| Human | Vasopressin (V2) | - | - | 570 | [3] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability and a moderate half-life.
| Species | Dose | Route | T1/2 (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |
| Rat (female) | 10 mg/kg | IV | ~2 | 18 | 2.0-2.6 | - | [4] |
| Rat (male/female) | 1, 2.5 mg/kg | IV | ~2 | 23-36 | 2.0-2.6 | - | [4] |
| Rat (female) | 5 mg/kg | PO | - | - | - | 14 | [5] |
| Rat (male) | 5 mg/kg | PO | - | - | - | 18 | [5] |
| Rat (male) | 25 mg/kg | PO | - | - | - | 41 | [4] |
| Dog (female) | 1, 2.5, 10 mg/kg | IV | ~2 | 23-36 | 3.4-4.9 | - | [4] |
| Dog (female) | 5 mg/kg | PO | - | - | - | 17 | [4] |
| Dog (female) | 33 mg/kg | PO | - | - | - | 41 | [4] |
Brain Penetrance
L-368,899 effectively crosses the blood-brain barrier and accumulates in specific brain regions.
| Species | Dose | Route | Sample Type | Peak Concentration | Time to Peak | Brain Regions of Accumulation | Reference |
| Rhesus Monkey | 1 mg/kg | IV | CSF | ~1.5% of 15-min plasma level | 110 min | Hypothalamus, septum, orbitofrontal cortex, amygdala, hippocampus | [6][7] |
| Coyote | 3 mg/kg | IM | CSF | Not specified | 15-30 min | - | [1][8] |
Experimental Protocols
Competitive Binding Autoradiography
This protocol is used to determine the binding affinity and selectivity of L-368,899 for its target receptors.
Objective: To quantify the Ki of L-368,899 for the oxytocin and vasopressin V1a receptors in brain tissue.
Materials:
-
Frozen brain tissue sections (20 µm) from the species of interest.
-
Radioligand specific for the receptor of interest (e.g., 125I-ornithine vasotocin analog for OTR).
-
This compound solutions of varying concentrations.
-
Incubation and wash buffers.
-
Phosphor imaging screens and scanner.
Methodology:
-
Tissue Preparation: Brain tissue is sectioned using a cryostat and mounted on microscope slides.
-
Pre-incubation: Slides are pre-incubated in buffer to wash the tissue.
-
Incubation: Slides are incubated with a constant concentration of the radioligand and varying concentrations of L-368,899.
-
Washing: Unbound radioligand and antagonist are removed by washing the slides in buffer.
-
Drying and Exposure: The slides are dried and apposed to a phosphor imaging screen.
-
Imaging and Analysis: The screen is scanned, and the density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC50 is determined from this curve and used to calculate the Ki value.[1]
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
L-368,899 Hydrochloride: A Comprehensive Technical Guide to Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent and selective, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially investigated for its potential in managing preterm labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[2][3] This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[2][4] By binding to the OTR with high affinity, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling.[2] The primary signaling cascade inhibited by L-368,899 is the Gq/11 pathway.[2]
Signaling Pathway of Oxytocin Receptor and Inhibition by L-368,899
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Quantitative Pharmacokinetic Data
The oral bioavailability and pharmacokinetic parameters of L-368,899 have been characterized in preclinical species, primarily rats and dogs. The data reveals dose-dependent and, in some cases, sex-dependent variations.
Table 1: Oral Bioavailability of L-368,899
| Species | Sex | Oral Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Rat | Female | 5 | 14 | [1][3] |
| Rat | Male | 5 | 18 | [1][3] |
| Rat | Male | 25 | 41 | [1][3] |
| Dog | Female | 5 | 17 | [3] |
| Dog | Female | 33 | 41 | [3] |
Note: Due to nonlinear kinetics, bioavailability could not be calculated for higher oral doses in some studies.[3]
Table 2: Intravenous Pharmacokinetic Parameters of L-368,899
| Species | Parameter | Value | Reference |
| Rat | Half-life (t½) | ~2 hours | [1][3] |
| Rat | Plasma Clearance (CLp) | 23 - 36 ml/min/kg | [1][3] |
| Rat | Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | [1][3] |
| Dog | Half-life (t½) | ~2 hours | [1][3] |
| Dog | Plasma Clearance (CLp) | 23 - 36 ml/min/kg | [1][3] |
| Dog | Volume of Distribution (Vdss) | 3.4 - 4.9 L/kg | [1][3] |
Note: A decrease in plasma clearance to 18 ml/min/kg was observed in female rats at a 10 mg/kg IV dose.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication of pharmacokinetic studies. The following sections outline generalized methodologies based on published literature.
In Vivo Pharmacokinetic Study
This protocol describes a typical workflow for determining the pharmacokinetic profile of L-368,899 in a preclinical model.
Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.
3.1.1. Animal Models: Studies have predominantly used Sprague-Dawley rats (both male and female) and female Beagle dogs.[3] Animals are typically cannulated (e.g., jugular vein) to allow for serial blood sampling.
3.1.2. Drug Formulation and Administration:
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle, such as sterile saline, for intravenous injection.
-
Oral (PO) Administration: For oral dosing, the compound is typically suspended or dissolved in a vehicle like water or a methylcellulose solution and administered via gavage.
3.1.3. Blood Sample Collection: Following drug administration, blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -20°C or lower until analysis.
Bioanalytical Method for Plasma Sample Analysis
A sensitive and selective analytical method is required to quantify L-368,899 in plasma. High-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are suitable techniques.
3.2.1. Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. An internal standard is added prior to extraction to ensure accuracy and precision.
3.2.2. HPLC Method (Illustrative Example):
-
Chromatographic Column: A reverse-phase C8 or C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: For fluorescence detection, a pre-column derivatization step with an agent like 2,3-naphthalene dicarboxaldehyde may be used to enhance the fluorescence of the primary amino group of L-368,899. For mass spectrometry, detection would be performed using multiple reaction monitoring (MRM) mode.
3.2.3. Data Analysis: A calibration curve is generated using standards of known L-368,899 concentrations in blank plasma. The concentration of L-368,899 in the study samples is then determined by interpolation from this curve. Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Disposition and Metabolism
L-368,899 is extensively metabolized in both rats and dogs, with less than 10% of the administered dose being excreted as the unchanged parent drug.[3] The primary route of elimination is through the feces, which contains over 70% of a radioactive dose within 48 hours, mostly in the form of metabolites.[3] The observed gender and dose-dependent pharmacokinetics in rats have been attributed to differences in metabolizing capacity and the saturation of hepatic metabolism.[3] In vitro studies using liver microsomes have shown that the Vmax and KM values for L-368,899 metabolism are significantly lower in female rats compared to males.[3]
Conclusion
This compound demonstrates oral bioavailability in preclinical species, although this is influenced by dose and sex. The compound has a relatively short half-life and is subject to extensive hepatic metabolism. The detailed pharmacokinetic data and methodologies presented in this guide are intended to support further research and development efforts involving this potent and selective oxytocin receptor antagonist.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Determination of a non-peptide oxytocin receptor antagonist in human plasma by automated pre-column derivatization and high performance liquid chromatography with fluorescence detection | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
L-368,899 Hydrochloride: A Technical Guide for the Investigation of Social Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and centrally-acting non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier and its high oral bioavailability make it an invaluable pharmacological tool for elucidating the role of the endogenous oxytocin system in modulating social behaviors.[1][2] This technical guide provides an in-depth overview of L-368,899, including its mechanism of action, pharmacokinetic properties, and its application in preclinical social behavior research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.
Core Concepts: Mechanism of Action
L-368,899 functions as a competitive antagonist at the oxytocin receptor.[3] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling. This blockade effectively inhibits oxytocin-mediated physiological and behavioral responses. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.
Signaling Pathway
Upon activation by oxytocin, the OTR initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses that underpin the behavioral effects of oxytocin. L-368,899 blocks the initial step of this pathway by preventing oxytocin from binding to its receptor.
Quantitative Data
Binding Affinity and Selectivity
L-368,899 exhibits high affinity for the oxytocin receptor and good selectivity over the structurally related vasopressin (V1a) receptors.
| Receptor | Species | Preparation | Affinity (Ki or IC50) | Reference |
| Oxytocin Receptor | Rat | Uterus | 8.9 nM (IC50) | |
| Oxytocin Receptor | Human | Uterus | 26 nM (IC50) | |
| Oxytocin Receptor | Coyote | Brain | 12.38 nM (Ki) | [4][5][6] |
| Vasopressin V1a Receptor | Rat | Liver | 890 nM (IC50) | |
| Vasopressin V1a Receptor | Human | Liver | 510 nM (IC50) | |
| Vasopressin V1a Receptor | Coyote | Brain | 511.6 nM (Ki) | [4][5][6] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; a measure of the concentration required to produce half maximum inhibition.
Effective Doses in Social Behavior Paradigms
The effective dose of L-368,899 can vary depending on the species, route of administration, and the specific behavioral paradigm.
| Species | Behavioral Test | Dose | Route of Administration | Observed Effect | Reference |
| Mouse | Sex Preference Task | 3 mg/kg | Intraperitoneal (i.p.) | Impaired preference for a female conspecific. | |
| Mouse | Social Rank (Tube Test) | 10 mg/kg | Intraperitoneal (i.p.) | Caused fluctuation in the rank of second-ranked mice. | [7] |
| Rat | Social Interaction | 1 mg/kg | Intraperitoneal (i.p.) | Attenuated anxiolytic effects of oxytocin. | [8] |
| Rhesus Monkey | Maternal Interest & Sexual Behavior | 1-3 mg/kg | Intravenous (i.v.) | Reduced or eliminated interest in infant and sexual behavior. | [9] |
| Coyote | Pharmacokinetics | 3 mg/kg | Intramuscular (i.m.) | Peak CSF concentration between 15-30 minutes. | [4] |
Experimental Protocols
Three-Chamber Social Preference Test
This test assesses the preference of a subject animal for a social stimulus over a non-social object.
Apparatus: A three-chambered box with openings allowing free access to all chambers. The side chambers contain cylindrical wire cages.
Procedure:
-
Habituation (10 minutes): The subject mouse is placed in the central chamber and allowed to freely explore all three empty chambers.
-
Sociability Test (10 minutes): An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, and a novel object is placed in the other wire cage. The time the subject mouse spends in each chamber and interacting with each cage is recorded.
-
Social Novelty Test (10 minutes): The novel object is replaced with a second unfamiliar "stranger" mouse. The time the subject mouse spends interacting with the now-familiar mouse versus the novel mouse is recorded.
L-368,899 or vehicle is typically administered 30 minutes prior to the start of the habituation phase.
Resident-Intruder Test
This paradigm is used to assess aggressive and social exploratory behaviors.[3][10][11][12][13]
Apparatus: The home cage of the "resident" animal.
Procedure:
-
Housing: A male "resident" animal is housed with a female for at least one week to establish territory.
-
Pre-Test: The female is removed from the home cage 30-60 minutes before the test.
-
Test (10 minutes): An unfamiliar "intruder" male is introduced into the resident's home cage.
-
Behavioral Scoring: The latency to the first attack, the number of attacks, and the duration of social investigation are recorded.
L-368,899 or vehicle is administered to the resident animal prior to the introduction of the intruder.
References
- 1. karger.com [karger.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumben dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress | Semantic Scholar [semanticscholar.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. maze.conductscience.com [maze.conductscience.com]
The Role of L-368,899 Hydrochloride in Maternal Behavior Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maternal behavior, a complex and crucial set of actions for offspring survival and development, is intricately regulated by a variety of neurochemical systems. Among these, the oxytocinergic system plays a pivotal role. Oxytocin, a neuropeptide synthesized in the hypothalamus, is critically involved in the initiation and maintenance of maternal care. To elucidate the specific contributions of oxytocin to these behaviors, researchers rely on pharmacological tools that can selectively modulate the oxytocin receptor (OTR). L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the OTR. Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central mechanisms of maternal behavior. This technical guide provides a comprehensive overview of the use of L-368,899 in maternal behavior studies, detailing its mechanism of action, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological and behavioral responses normally mediated by oxytocin.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR), primarily coupled to Gq/11 proteins. The binding of oxytocin to its receptor initiates a signaling cascade that is fundamental to its physiological effects, including those on maternal behavior.
L-368,899 Hydrochloride: A Technical Overview of its Antagonistic Effect on Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially investigated for its potential in the management of preterm labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[1][2] This technical guide provides an in-depth overview of L-368,899, detailing its mechanism of action, its effects on uterine contractions, and the experimental protocols used to characterize its activity.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascades that lead to myometrial contraction.[1][3]
The Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.[3][4] Upon oxytocin binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4] DAG activates protein kinase C (PKC), which contributes to the contractile response through various mechanisms. The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK).[3][4] MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.[3] L-368,899, by blocking the initial binding of oxytocin to its receptor, effectively inhibits this entire cascade.
Figure 1: Oxytocin signaling cascade and L-368,899 inhibition.
Quantitative Data
The efficacy and selectivity of L-368,899 have been quantified through various in vitro and in vivo studies. The following tables summarize key data on its receptor binding affinity and pharmacokinetic parameters.
Table 1: Receptor Binding Affinity of L-368,899
| Receptor | Species/Tissue | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 | [5] |
| Oxytocin Receptor | Human Uterus | 26 | [5] |
| Vasopressin V1a Receptor | Human Liver | 510 | [5] |
| Vasopressin V1a Receptor | Rat Liver | 890 | [5] |
| Vasopressin V2 Receptor | Human Kidney | 960 | [5] |
| Vasopressin V2 Receptor | Rat Kidney | 2400 | [5] |
IC50: The half maximal inhibitory concentration.
Table 2: Pharmacokinetic Parameters of L-368,899 in Animal Models
| Parameter | Species | Dose | Value | Reference |
| Half-life (t1/2) | Rat & Dog | IV | ~2 hr | [5][6] |
| Plasma Clearance | Rat & Dog | IV (1, 2.5, 10 mg/kg) | 23 - 36 ml/min/kg | [5][6] |
| Volume of Distribution (Vdss) | Rat | IV | 2.0 - 2.6 L/kg | [5][6] |
| Dog | IV | 3.4 - 4.9 L/kg | [5][6] | |
| Oral Bioavailability | Female Rat | 5 mg/kg | 14% | [5][6] |
| Male Rat | 5 mg/kg | 18% | [5][6] | |
| Male Rat | 25 mg/kg | 41% | [6] | |
| Dog | 5 mg/kg | 17% | [6] | |
| Dog | 33 mg/kg | 41% | [6] |
IV: Intravenous
Effect on Uterine Contractions
L-368,899 has demonstrated potent inhibition of both spontaneous and oxytocin-induced uterine contractions in various preclinical and clinical settings.
-
In Vitro Studies: In isolated human myometrial tissue, L-368,899 effectively antagonizes oxytocin-induced contractions.[4] The inhibitory effect is dose-dependent.
-
In Vivo Animal Studies: In pregnant rhesus monkeys, L-368,899 was shown to be a potent inhibitor of spontaneous nocturnal uterine contractions.[2][4] Studies in rats have also demonstrated its ability to block oxytocin-stimulated uterine activity when administered intravenously.[2]
-
Human Studies: In postpartum women, L-368,899 blocked oxytocin-stimulated uterine activity with a potency similar to that observed in pregnant rhesus monkeys.[2][4] However, further clinical development for preterm labor was halted due to suboptimal oral bioavailability and pharmacokinetic properties in humans.[4]
Experimental Protocols
The following are generalized protocols for assessing the effect of L-368,899 on uterine contractions, based on methodologies described in the literature.
In Vitro Uterine Contraction Assay (Human Myometrium)
Objective: To evaluate the inhibitory effect of L-368,899 on oxytocin-induced contractions in isolated human myometrial strips.
Methodology:
-
Tissue Preparation: Myometrial biopsies are obtained from women undergoing elective cesarean sections. The tissue is dissected into longitudinal strips (e.g., 2 x 2 x 10 mm).
-
Mounting: Each myometrial strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: The strips are allowed to equilibrate under a resting tension until regular spontaneous contractions are observed.
-
Oxytocin Stimulation: A submaximal concentration of oxytocin is added to the organ bath to induce stable, rhythmic contractions, which serve as the baseline.
-
L-368,899 Administration: Increasing concentrations of L-368,899 are cumulatively added to the bath.
-
Data Acquisition: Isometric contractions (force) are recorded continuously. The frequency, amplitude, and area under the curve of contractions are analyzed to determine the dose-dependent inhibitory effect of L-368,899.
In Vivo Uterine Contraction Assay (Rat Model)
Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in anesthetized rats.
Figure 2: Workflow for in vivo uterine contraction assay.
Methodology:
-
Animal Preparation: An adult female rat is anesthetized. A catheter is placed in a jugular vein for drug administration.
-
Surgical Procedure: A laparotomy is performed to expose the uterine horns. A water-filled balloon-tipped cannula is inserted into one uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Baseline uterine activity is recorded.
-
Drug Administration: L-368,899 is administered at various doses, typically as a single intravenous bolus.
-
Oxytocin Challenge: After a set time following the administration of L-368,899, a bolus of oxytocin is administered intravenously to induce uterine contractions. This challenge can be repeated at different time points to assess the duration of action of the antagonist.
-
Data Analysis: The frequency and amplitude of uterine contractions are continuously recorded. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated to quantify its potency.[1]
Conclusion
This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its ability to inhibit uterine contractions by competitively blocking the oxytocin receptor has been demonstrated in a variety of experimental models. While its clinical development for preterm labor was not pursued, it remains an invaluable tool for researchers investigating the physiological and pathological roles of the oxytocin system. The data and protocols presented in this guide provide a comprehensive technical resource for scientists and drug development professionals working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of L-368,899 Hydrochloride: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially developed as a potential agent for the management of preterm labor, it has since become an invaluable pharmacological tool for investigating the multifaceted roles of the oxytocin system in both central and peripheral pathways.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical data associated with this compound. Detailed experimental protocols for seminal assays are provided, along with a quantitative summary of its pharmacological profile and visualizations of its signaling pathway and experimental workflows.
Introduction: The Quest for an Orally Active Oxytocin Antagonist
Oxytocin, a neuropeptide hormone, is critically involved in a range of physiological processes, most notably uterine contractions during childbirth and lactation.[1] Its actions are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The therapeutic potential of antagonizing the OTR, particularly for the prevention of premature labor, spurred significant research efforts to develop potent and selective antagonists. L-368,899 emerged from a medicinal chemistry program aimed at improving upon earlier non-peptide antagonists.[1] The key advantages of L-368,899 are its high oral bioavailability and its ability to cross the blood-brain barrier, making it a versatile tool for both systemic and neurological research.[1][2] While its clinical development for preterm labor was not pursued extensively, L-368,899 remains a gold-standard research compound for elucidating the physiological and behavioral effects of oxytocin.[3]
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade.[1] The OTR is predominantly coupled to the Gq/11 family of G-proteins.[1] Upon oxytocin binding, this pathway is activated, leading to a cascade of intracellular events that mediate the physiological response. By blocking this initial binding event, L-368,899 effectively inhibits these downstream effects.[1]
Oxytocin Receptor Signaling and Inhibition by L-368,899.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Receptor | Species/Tissue | Assay Type | Value | Reference(s) |
|---|---|---|---|---|
| Oxytocin Receptor | Rat Uterus | Radioligand Binding | IC₅₀ = 8.9 nM | [1][2] |
| Oxytocin Receptor | Human Uterus | Radioligand Binding | IC₅₀ = 26 nM | [1][2] |
| Oxytocin Receptor | Coyote | Radioligand Binding | Kᵢ = 12.38 nM | [3] |
| Oxytocin Receptor | Isolated Rat Uterus | Contraction Assay | pA₂ = 8.9 | [1] |
| Vasopressin V₁ₐ Receptor | - | Radioligand Binding | IC₅₀ = 370 nM | [4] |
| Vasopressin V₂ Receptor | - | Radioligand Binding | IC₅₀ = 570 nM |[4] |
Table 2: In Vivo Efficacy (Antagonism of Uterine Contractions)
| Species | Administration Route | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Rat | Intravenous (i.v.) | AD₅₀ | 0.35 mg/kg | [1] |
| Rat | Intraduodenal (i.d.) | AD₅₀ | 7.0 mg/kg |[1] |
Table 3: Pharmacokinetic Parameters
| Species | Administration Route | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Rat (Female) | Oral (5 mg/kg) | Bioavailability | 14% | [2][4] |
| Rat (Male) | Oral (5 mg/kg) | Bioavailability | 18% | [2][4] |
| Rat | Intravenous | t₁/₂ | ~2 hr | [2][4] |
| Rat | Intravenous | Plasma Clearance | 23-36 ml/min/kg | [2][4] |
| Rat | Intravenous | Vdss | 2.0-2.6 L/kg | [2][4] |
| Dog | Oral (5 mg/kg) | Bioavailability | 17% | [4] |
| Dog | Oral (33 mg/kg) | Bioavailability | 41% | [4] |
| Dog | Intravenous | t₁/₂ | ~2 hr | [2][4] |
| Dog | Intravenous | Plasma Clearance | 23-36 ml/min/kg | [2][4] |
| Dog | Intravenous | Vdss | 3.4-4.9 L/kg |[2][4] |
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC₅₀) of L-368,899 for the oxytocin receptor.
Materials and Reagents:
-
Cell membranes expressing the oxytocin receptor (e.g., from rat or human uterus).
-
Radioligand: [³H]-Oxytocin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution and serial dilutions.
-
Unlabeled Oxytocin (for non-specific binding).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, test compound (L-368,899) or vehicle control, radioligand, and cell membranes.
-
Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled oxytocin.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-368,899 and determine the IC₅₀ value using non-linear regression.
Workflow for Radioligand Binding Assay.
In Vitro Uterine Contraction Assay
This assay assesses the functional antagonism of L-368,899 on oxytocin-induced contractions of isolated uterine tissue.
Materials and Reagents:
-
Uterine tissue strips from estrogen-primed rats.
-
Organ bath system with force-displacement transducers.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
-
Oxytocin stock solution.
-
This compound stock solution and serial dilutions.
Procedure:
-
Tissue Preparation: Dissect uterine horns from an estrogen-primed rat and cut into longitudinal strips (e.g., 2 mm x 10 mm).
-
Mounting: Mount the tissue strips in organ baths containing PSS under a resting tension (e.g., 1 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washes, until spontaneous contractions are stable.
-
Oxytocin Stimulation: Add a concentration of oxytocin that produces a submaximal contractile response (e.g., EC₇₀).
-
Antagonist Addition: Once the oxytocin-induced contractions are stable, add increasing concentrations of L-368,899 cumulatively to the bath.
-
Data Acquisition: Continuously record the isometric tension of the uterine strips.
-
Data Analysis: Measure the amplitude and frequency of contractions. Calculate the inhibitory effect of L-368,899 at each concentration and determine the pA₂ value from a Schild plot analysis.
In Vivo Uterine Contraction Assay
This assay evaluates the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions in anesthetized rats.[1]
Materials and Reagents:
-
Anesthetized, estrogen-primed female rats.
-
Intrauterine pressure monitoring system (e.g., water-filled balloon-tipped cannula).
-
Oxytocin solution for intravenous injection.
-
This compound solution for desired administration route (e.g., intravenous or intraduodenal).
Procedure:
-
Animal Preparation: Anesthetize an estrogen-primed female rat. Insert a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).
-
Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.
-
Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.[1]
Experimental Workflow for In Vivo Uterine Contraction Assay.
Conclusion
This compound was a pioneering orally active, non-peptide oxytocin receptor antagonist that demonstrated high potency and selectivity in a range of preclinical models.[1] Although its initial therapeutic goal was the management of preterm labor, its well-characterized pharmacological profile and ability to penetrate the central nervous system have established it as a critical research tool.[1][2] The data and protocols presented in this guide underscore the key experiments that defined its development and provide a foundation for its continued use in elucidating the complex biology of the oxytocin system.
References
- 1. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to L-368,899 Hydrochloride: A Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its ability to competitively block the binding of the endogenous ligand, oxytocin, thereby inhibiting downstream signaling cascades, has made it an invaluable tool in neuroscience and reproductive biology research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays, including radioligand binding and in vivo uterine contraction studies, are presented to facilitate its application in research settings. Furthermore, this document elucidates the oxytocin receptor signaling pathway and the mechanism by which this compound exerts its antagonistic effects.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the systematic IUPAC name (2S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 160312-62-9 | [1] |
| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂ | [1] |
| Molecular Weight | 591.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: 100 mM, Water: 100 mM | [1] |
| SMILES String | CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC--INVALID-LINK--C[C@@H]4NC(=O)--INVALID-LINK--N.Cl | [2] |
| InChI Key | GIUFQWFJHXXXEQ-SWJTYIIKSA-N | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). It binds with high affinity to the OTR, preventing oxytocin from binding and initiating the downstream signaling cascade. The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins.
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor triggers a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction, such as uterine contractions during labor.[2][3]
This compound, by blocking the initial binding of oxytocin, prevents the activation of this entire signaling cascade.
Caption: Oxytocin signaling pathway and its inhibition by L-368,899.
Biological Activity and Selectivity
This compound is a highly potent and selective antagonist of the oxytocin receptor. Its binding affinity and functional antagonism have been characterized in various in vitro and in vivo models.
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ (OTR) | Rat Uterus | 8.9 nM | [1] |
| IC₅₀ (OTR) | Human Uterus | 26 nM | [1] |
| IC₅₀ (V₁ₐ Receptor) | - | 370 nM | [1] |
| IC₅₀ (V₂ Receptor) | - | 570 nM | [1] |
| pA₂ (in vitro) | Isolated Rat Uterus | 8.9 | [4] |
| AD₅₀ (in vivo) | In situ Rat Uterus (i.v.) | 0.35 mg/kg | [4] |
| AD₅₀ (in vivo) | In situ Rat Uterus (i.d.) | 7.0 mg/kg | [4] |
The data clearly demonstrates the high selectivity of L-368,899 for the oxytocin receptor over the closely related vasopressin V₁ₐ and V₂ receptors.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 cells or uterine tissue)
-
Radioligand: [³H]-Oxytocin or a suitable analog (e.g., [¹²⁵I]-ornithine vasotocin analog, [¹²⁵I]-OVTA)
-
This compound
-
Unlabeled oxytocin (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or unlabeled oxytocin (1 µM final concentration, for non-specific binding) or varying concentrations of this compound.
-
50 µL of radioligand at a concentration near its K₋.
-
150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ value is determined from this curve and converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Caption: Workflow for the competitive radioligand binding assay.
In Vivo Uterine Contraction Assay
This protocol assesses the ability of this compound to inhibit oxytocin-induced uterine contractions in an anesthetized rat model.
Materials:
-
Adult female Sprague-Dawley rats
-
Anesthetic (e.g., urethane)
-
Oxytocin
-
This compound
-
Saline solution
-
Intrauterine balloon catheter
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize a female rat and cannulate the jugular vein for intravenous administration of compounds. Insert a saline-filled balloon catheter into one of the uterine horns. Connect the catheter to a pressure transducer to record intrauterine pressure.
-
Baseline Measurement: Allow the animal to stabilize and record the baseline uterine activity.
-
Oxytocin Challenge: Administer a bolus of oxytocin (e.g., 10 mU, i.v.) to induce a consistent contractile response.
-
Antagonist Administration: Once a stable response to oxytocin is established, administer this compound (at various doses, e.g., 0.1, 0.3, 1.0 mg/kg, i.v.) or vehicle.
-
Post-Antagonist Oxytocin Challenge: At set time points after the administration of this compound (e.g., 5, 15, 30, 60 minutes), repeat the oxytocin challenge.
-
Data Acquisition and Analysis: Continuously record the uterine pressure throughout the experiment. Quantify the contractile response (e.g., area under the curve) for each oxytocin challenge. Calculate the percentage inhibition of the oxytocin-induced contraction at each dose of this compound. Determine the AD₅₀ value, which is the dose of the antagonist that causes a 50% reduction in the oxytocin response.
Caption: Workflow for the in vivo uterine contraction assay.
Synthesis
The synthesis of this compound is a multi-step process that was first reported by Williams et al. in the Journal of Medicinal Chemistry. The key final step involves the coupling of two advanced intermediates. While a detailed, step-by-step protocol from starting materials is extensive, a crucial step involves the formation of the amide bond. A patented process for this specific amide linkage in L-368,899 (referred to as "Compound A" in the patent) describes a two-phase reaction system. This involves reacting the carboxylic acid and amine components in a mixture of water and an immiscible organic solvent in the presence of a coupling reagent like ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride (EDC) and an additive such as 1-hydroxybenzotriazole (HOBT) to suppress racemization. This method is noted for providing good yields and low racemization.
Conclusion
This compound is a well-characterized and highly selective oxytocin receptor antagonist that has proven to be a valuable research tool. Its potent and specific inhibition of the oxytocin signaling pathway allows for the detailed investigation of the physiological roles of oxytocin in various systems. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further research with this compound will continue to enhance our understanding of the complex biology of the oxytocin system.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Initially developed for potential use in preventing preterm labor, it has become an invaluable tool in neuroscience and physiological research to investigate the roles of the oxytocin system.[3][4][5] Its ability to cross the blood-brain barrier allows for the study of both central and peripheral effects of oxytocin receptor blockade.[2][3][6] These application notes provide a comprehensive overview of in vivo administration protocols for this compound, compiled from various preclinical studies.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.[3] By binding to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascade. This blockade inhibits physiological responses mediated by oxytocin, such as uterine contractions and various social behaviors.[1][6]
Quantitative Data Summary
The following tables summarize the binding affinity, selectivity, and pharmacokinetic parameters of L-368,899 from various in vivo and in vitro studies.
Table 1: Binding Affinity and Selectivity of L-368,899
| Species/Tissue | Parameter | Value | Reference |
| Rat Uterus | IC50 | 8.9 nM | [1][2] |
| Human Uterus | IC50 | 26 nM | [2] |
| Coyote Brain | Ki (OXTR) | 12.38 nM | [4] |
| Coyote Brain | Ki (AVPR1a) | 511.6 nM | [4] |
| Human Uterine Receptors | Ki | 4.6 nM | [5] |
Table 2: In Vivo Pharmacokinetic and Efficacy Parameters of L-368,899
| Animal Model | Route of Administration | Dose | Key Finding | Reference |
| Adult female Sprague-Dawley rats | Intravenous (i.v.) | 0.1, 0.3, 1 mg/kg | Dose-related antagonism of OT-stimulated uterine contractions (AD50 = 0.35 mg/kg) | [2] |
| Adult female Sprague-Dawley rats | Intraduodenal (i.d.) | 3, 10, 30 mg/kg | Inhibition of OT-stimulated uterine contractions (AD50 = 7 mg/kg) with a >4 h duration | [2] |
| Adult female Sprague-Dawley rats | Oral (p.o.) | 10 mg/kg | Bioavailability (AUC 0-6 h) of 35% | [2] |
| Mature Dorset cross ewes | Intravenous (i.v.) infusion | 0.54, 1.8, 5.4 mg/kg | Significant decrease in frequency and amplitude of PGFM episodes | [2] |
| Rats (female and male) | Intravenous (i.v.) | 1, 2.5, 10 mg/kg | Half-life of ~2 h | [7][8] |
| Rats (female and male) | Oral (p.o.) | 5 mg/kg | Bioavailability of 14% (female) and 18% (male) | [7][8] |
| Dogs (female) | Oral (p.o.) | 5, 33 mg/kg | Bioavailability of 17% and 41%, respectively | [7][8] |
| Coyotes | Intramuscular (i.m.) | 3 mg/kg | Peak concentration in CSF at 15-30 min | [4] |
| Mice | Intraperitoneal (i.p.) | 3, 10 mg/kg | Used to study effects on social behavior | [9] |
Experimental Protocols
Protocol 1: In Vivo Uterine Contraction Assay in Anesthetized Rats
This protocol is designed to assess the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.[3]
Materials:
-
Adult female Sprague-Dawley rats (250-350 g)[2]
-
Anesthetic (e.g., urethane)
-
This compound solution
-
Oxytocin solution
-
Saline (0.9%)
-
Intrauterine balloon-tipped cannula
-
Pressure transducer and polygraph
-
Cannulas for intravenous/intraduodenal administration
Procedure:
-
Anesthetize the rat.
-
Insert a cannula into the jugular vein for intravenous administration or the duodenum for intraduodenal administration.
-
Surgically expose a uterine horn and insert a water-filled balloon-tipped cannula to monitor intrauterine pressure.
-
Connect the cannula to a pressure transducer to record uterine activity on a polygraph.
-
Record baseline uterine activity.
-
Administer this compound at the desired dose(s) via the chosen route.
-
After a predetermined time, administer an intravenous bolus of oxytocin to induce uterine contractions.
-
Continuously record the frequency and amplitude of uterine contractions.
-
The oxytocin challenge can be repeated at various time points to determine the duration of action of L-368,899.
-
Data Analysis: Quantify the contractile response by measuring the integrated area under the curve for a defined period. Calculate the AD50, which is the dose of L-368,899 required to reduce the oxytocin-induced response by 50%.[2][3]
Protocol 2: General In Vivo Administration for Behavioral Studies
This protocol provides a general guideline for administering L-368,899 for behavioral research in various animal models. The choice of route and dose will depend on the specific research question and animal model.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., saline, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[10]
-
Appropriate syringes and needles for the chosen administration route
Procedure:
1. Preparation of this compound Solution:
-
It is recommended to prepare fresh solutions on the day of the experiment.[10]
-
For a common vehicle, dissolve this compound in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] Sonication or gentle heating may be used to aid dissolution.
2. Administration Routes:
-
Intraperitoneal (i.p.) Injection (Mice):
-
Doses of 3 mg/kg and 10 mg/kg have been used to study effects on social rank and other social behaviors.[9]
-
Administer the solution into the peritoneal cavity.
-
-
Intramuscular (i.m.) Injection (Coyotes):
-
Oral (p.o.) Administration (Rats, Dogs):
-
Intravenous (i.v.) Injection (Rats, Ewes):
3. Post-Administration Monitoring:
-
Observe animals for any adverse effects.
-
Conduct behavioral testing within the expected window of drug efficacy, which may need to be determined empirically or based on pharmacokinetic data.[4]
Visualizations
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-368,899 - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for L-368,899 Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier and accumulate in the limbic system makes it an invaluable pharmacological tool for investigating the central roles of oxytocin in modulating social behaviors, decision-making, and anxiety.[4] These application notes provide a comprehensive overview of the use of L-368,899 in various rodent behavioral paradigms, including recommended doses and detailed experimental protocols.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[2] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of this pathway by L-368,899 inhibits oxytocin-mediated physiological and behavioral responses.[2]
Quantitative Data Summary
The following table summarizes the effective doses of this compound used in various rodent behavioral studies. It is crucial to note that optimal doses may vary depending on the specific strain, sex, and age of the animals, as well as the experimental conditions.
| Species | Behavioral Assay | Dose Range (mg/kg) | Route of Administration | Pre-treatment Time | Key Findings |
| Rat | Risky Decision-Making Task | 1.0 - 3.0 | Intraperitoneal (IP) | 40 minutes | Dose-dependently reduced preference for large, risky rewards in females.[5] |
| Rat | Resident-Intruder Test | 5.0 | Intraperitoneal (IP) | Not specified | Did not affect startle amplitude or behavior in this test.[6] |
| Mouse | Social Rank (Tube Test) | 10.0 | Intraperitoneal (IP) | Not specified | Caused fluctuation of rank in second-rank mice, no effect on first-rank.[7] |
| Mouse | Sex/Social Preference | 1.0 - 3.0 | Intraperitoneal (IP) | Not specified | Reduced or eliminated interest in infant and sexual behavior.[7] |
| Mouse | Social Interaction (VTA infusion) | 1.25 mM (0.5 µl/side) | Intra-VTA infusion | 20 minutes | Blocked social isolation-induced craving for social interaction.[8] |
Experimental Protocols
A generalized experimental workflow for a rodent behavioral study involving L-368,899 is depicted below.
Risky Decision-Making Task (Rat)
This task assesses the balance between the pursuit of high-value rewards and the risk of punishment.
Materials:
-
Standard operant conditioning chambers with two retractable levers, a food dispenser, and a grid floor capable of delivering a mild footshock.
-
Food pellets (e.g., 45 mg).
-
This compound.
-
Vehicle (e.g., sterile saline).
Protocol:
-
Acclimation and Food Restriction: Acclimate rats to the facility and handle them for several days. Food restrict them to 85-90% of their free-feeding body weight.[9]
-
Training:
-
Train rats to press levers for food rewards.
-
Once trained, establish a preference for a large reward (e.g., 3 pellets) over a small reward (e.g., 1 pellet).
-
-
Testing:
-
A session typically consists of 90 trials, divided into five blocks.[10]
-
Rats choose between a "safe" lever (delivering a small, certain reward) and a "risky" lever (delivering a large reward but with a probability of a mild footshock).
-
The probability of footshock on the risky lever increases across the five blocks (e.g., 0%, 25%, 50%, 75%, 100%).[7][10]
-
-
Drug Administration:
-
Data Analysis: The primary measure is the percentage of choices for the large, risky reward in each block.
Social Hierarchy - Tube Test (Mouse)
This test establishes a social dominance hierarchy within a group of mice.
Materials:
-
A clear Plexiglas tube (e.g., 30 cm long, 3 cm internal diameter).
-
A testing platform.
-
This compound.
-
Vehicle.
Protocol:
-
Habituation and Training:
-
Testing for Baseline Hierarchy:
-
Conduct a round-robin tournament where each mouse is paired against every other cagemate.[11]
-
Two mice are released simultaneously from opposite ends of the tube.
-
The trial ends when one mouse retreats and has all four paws out of the tube. The mouse that remains is the "winner."[11]
-
A stable hierarchy is established when the rankings remain the same for 3-4 consecutive days.[3][8][11]
-
-
Drug Administration:
-
Administer L-368,899 (e.g., 10 mg/kg, IP) to mice of a specific rank (e.g., first- and second-rank mice).[7]
-
Re-test the social hierarchy after drug administration.
-
-
Data Analysis: The primary measure is the number of "wins" for each mouse. Changes in rank following drug administration are analyzed.
Social Interaction - Three-Chamber Test (Mouse)
This assay assesses sociability (preference for a social stimulus over a non-social one) and social novelty preference.
Materials:
-
A three-chambered apparatus made of clear Plexiglas.[12]
-
Two small, inverted wire cups or cylinders to contain stimulus mice.[6][13]
-
Unfamiliar "stranger" mice.
-
This compound.
-
Vehicle.
Protocol:
-
Habituation:
-
Sociability Test:
-
Place an unfamiliar "stranger 1" mouse in one of the wire cups in a side chamber. Place an empty "object" cup in the other side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
-
Social Novelty Test (Optional):
-
Immediately following the sociability test, replace the empty object cup with a new unfamiliar "stranger 2" mouse. Stranger 1 remains.
-
Allow the test mouse to explore for another 10 minutes.
-
-
Drug Administration:
-
Administer L-368,899 or vehicle at the appropriate pre-treatment time before the habituation phase. Doses of 1-3 mg/kg IP have been shown to affect social behaviors.[7]
-
-
Data Analysis:
-
Measure the time spent in each chamber and the time spent sniffing each cup.
-
Sociability is determined by a preference for the chamber/cup with stranger 1 over the empty one.
-
Social novelty is determined by a preference for the chamber/cup with the novel stranger 2 over the familiar stranger 1.
-
Anxiety-Like Behavior - Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[15][16][17]
Materials:
-
A plus-shaped maze, elevated from the floor (e.g., 50-80 cm).[15][18] The maze has two open arms and two enclosed arms.
-
Video tracking software (optional but recommended).
-
This compound.
-
Vehicle.
Protocol:
-
Acclimation: Allow the animal to habituate to the testing room for at least 30-45 minutes before the test.[18] The room should have controlled, dim lighting.[17]
-
Drug Administration: Administer L-368,899 or vehicle via the desired route and allow for the appropriate pre-treatment time (e.g., 20-40 minutes for IP).
-
Test Procedure:
-
Data Collection:
-
Record the number of entries into the open and closed arms.
-
Record the time spent in the open and closed arms.
-
-
Data Analysis:
-
Calculate the percentage of open arm entries ( (Open Entries / Total Entries) x 100).
-
Calculate the percentage of time spent in the open arms ( (Time in Open Arms / Total Time) x 100).
-
Anxiolytic effects are indicated by an increase in these measures, while anxiogenic effects are indicated by a decrease.
-
Pharmacokinetics
In rats, L-368,899 has a half-life of approximately 2 hours following intravenous administration.[1][19] Oral bioavailability is modest and can be sex-dependent, ranging from 14% to 18% at a 5 mg/kg dose and increasing at higher doses.[1][19] Peak plasma concentrations are typically achieved within 1 hour at lower oral doses.[19] These pharmacokinetic properties should be considered when designing experimental timelines.
References
- 1. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. alliance-pugetsound.primo.exlibrisgroup.com [alliance-pugetsound.primo.exlibrisgroup.com]
- 4. Assessing Social Dominance in Mouse Models Using the Tube Test [jove.com]
- 5. [PDF] The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress | Semantic Scholar [semanticscholar.org]
- 6. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Risky Decision Making in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using the tube test to measure social hierarchy in mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Reward/punishment-based decision making in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hailanhu-lab.net [hailanhu-lab.net]
- 12. acsu.buffalo.edu [acsu.buffalo.edu]
- 13. Three-chamber Social Interaction Test [bio-protocol.org]
- 14. mmpc.org [mmpc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. anilocus.com [anilocus.com]
Preparing L-368,899 Hydrochloride Solution for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to be administered orally and to cross the blood-brain barrier makes it an invaluable tool for investigating the physiological roles of the oxytocin system, both peripherally and centrally.[1] This document provides detailed application notes and protocols for the preparation of this compound solutions for injection, intended for preclinical research. It includes a summary of its chemical properties, detailed experimental protocols for creating injectable solutions, and a description of its mechanism of action through the oxytocin receptor signaling pathway.
Chemical and Physical Properties
This compound is a white to off-white solid. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 591.22 g/mol (hydrochloride) | [2][3] |
| 627.68 g/mol (dihydrochloride) | [4][5] | |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂・HCl | [2][3] |
| C₂₆H₄₂N₄O₅S₂・2HCl | [4][5] | |
| Purity | ≥97% | [4][5] |
| Solubility | Water: up to 100 mM | [3][4][5] |
| DMSO: up to 100 mM | [3][4][5] | |
| Storage | Store at -20°C | [4][5] |
Note: The molecular weight may vary depending on whether it is the mono- or dihydrochloride salt. Always refer to the manufacturer's certificate of analysis for the specific batch.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a variety of cellular responses, including smooth muscle contraction. L-368,899 competitively blocks the binding of oxytocin to the OTR, thereby inhibiting this signaling cascade.[3]
Figure 1. Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Experimental Protocols
The following protocols are provided as examples for the preparation of this compound for injection in preclinical research. The final concentration and vehicle may need to be optimized for specific experimental needs.
Protocol 1: Saline-Based Solution for Intramuscular or Intraperitoneal Injection
This protocol is adapted from studies in coyotes and mice where L-368,899 was administered in a simple saline vehicle.[6][7]
Materials:
-
This compound powder
-
Sterile 0.9% saline solution for injection
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the total volume of the solution and the desired final concentration (e.g., 3 mg/mL). Calculate the mass of this compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile vial.
-
Dissolution: Add the required volume of sterile 0.9% saline to the vial.
-
Mixing: Vortex the vial until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Use the solution immediately or store at 4°C for short-term use. For long-term storage, aliquots can be stored at -20°C, but freeze-thaw cycles should be avoided.
Protocol 2: Vehicle for Intravenous Infusion
This protocol is based on a study in ewes where L-368,899 was administered via intravenous infusion.[8]
Materials:
-
This compound powder
-
Sterile 0.9% saline for infusion
-
Sterile infusion bags or syringes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a concentrated stock (optional): If a high concentration is needed for the infusion pump, a concentrated stock can be prepared in saline as described in Protocol 1.
-
Dilution for infusion: Dilute the concentrated stock or directly dissolve the weighed this compound in the final volume of sterile 0.9% saline in the infusion bag or syringe.
-
Mixing: Ensure the solution is thoroughly mixed.
-
Sterilization: If not prepared from a pre-sterilized stock, the final diluted solution should be passed through a 0.22 µm filter.
-
Administration: The solution is now ready for intravenous infusion according to the experimental design.
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes: L-368,899 Hydrochloride Radioligand Binding Assay
Introduction
L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][3] L-368,899 acts via competitive antagonism, binding with high affinity to the OTR to prevent the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[1] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of L-368,899 for the OTR.
Mechanism of Action: Oxytocin Receptor Signaling
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1][4] Upon oxytocin binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺, along with DAG-mediated activation of Protein Kinase C (PKC), triggers various cellular responses, such as smooth muscle contraction.[1] L-368,899 competitively blocks the initial binding of oxytocin, thereby inhibiting this entire cascade.[1]
Figure 1: Oxytocin receptor signaling pathway and inhibition by L-368,899.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the inhibitory constant (Kᵢ) of L-368,899 for the oxytocin receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-Oxytocin.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably expressing the recombinant human or rat oxytocin receptor (e.g., CHO-hOTR cells).[5]
-
Radioligand: [³H]-Oxytocin or a selective radioiodinated oxytocin antagonist (e.g., ¹²⁵I-ornithine vasotocin analog).[5][6]
-
Test Compound: L-368,899 hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[5][7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding Control: 1 µM unlabeled oxytocin.[5]
-
Apparatus: 96-well filter plates (GF/C), cell harvester, scintillation counter, and appropriate scintillation cocktail.[5][7]
Procedure
-
Membrane Preparation:
-
Homogenize cells or tissues expressing OTR in an ice-cold lysis buffer.[7]
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7][8]
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µg per well.[5] A protein assay (e.g., BCA assay) should be performed to determine the concentration.[7]
-
-
Assay Setup (96-well plate):
-
Prepare serial dilutions of this compound.
-
Add reagents to each well in the following order for a final volume of 250 µL:[7]
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kₔ), and cell membranes.
-
Non-specific Binding (NSB): 1 µM unlabeled oxytocin, radioligand, and cell membranes.
-
Competitor Wells: Serial dilutions of L-368,899, radioligand, and cell membranes.
-
-
-
Incubation:
-
Filtration and Washing:
-
Detection:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the L-368,899 concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site fit model and determine the IC₅₀ value. The IC₅₀ is the concentration of L-368,899 that displaces 50% of the radioligand.
-
-
Calculate Kᵢ Value:
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[1]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Figure 2: Experimental workflow for the L-368,899 radioligand binding assay.
Quantitative Data Summary
The binding affinity of L-368,899 has been characterized across different species and receptor subtypes. It shows high selectivity for the oxytocin receptor over the structurally related vasopressin (AVPR1a) receptors.
| Compound | Target Receptor | Species/Tissue | Binding Affinity (IC₅₀ / Kᵢ) |
| L-368,899 | Oxytocin Receptor | Rat Uterus | IC₅₀ = 8.9 nM[2][9] |
| Oxytocin Receptor | Human Uterus | IC₅₀ = 26 nM[2] | |
| Oxytocin Receptor | Coyote | Kᵢ = 12.38 nM[10] | |
| Vasopressin V₁ₐ Receptor | Coyote | Kᵢ = 511.6 nM[10] | |
| Vasopressin V₁ₐ Receptor | Human | IC₅₀ = 370 nM[9] | |
| Vasopressin V₂ Receptor | Human | IC₅₀ = 570 nM[9] |
Table 1: Summary of reported binding affinities for L-368,899.
The data demonstrates that L-368,899 is approximately 40-fold more selective for the oxytocin receptor than for the vasopressin V₁ₐ receptor.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Study of oxytocin receptor in human myometrium using highly specific 3H-labeled oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of L-368,899 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-368,899 hydrochloride, a potent and selective oxytocin receptor antagonist, for in vivo studies in mice via intraperitoneal (IP) injection. This document includes its mechanism of action, pharmacokinetic data, detailed experimental protocols, and relevant signaling pathways.
Introduction
This compound is a non-peptide, orally active, and selective antagonist of the oxytocin receptor (OTR).[1][2][3] It readily crosses the blood-brain barrier, making it a valuable tool for investigating the central and peripheral effects of oxytocin.[1][4] Its primary application in preclinical research is to block the actions of endogenous or exogenously administered oxytocin, thereby elucidating the role of the oxytocinergic system in various physiological and behavioral processes.[5][6] The hydrochloride salt form of L-368,899 generally offers enhanced water solubility and stability compared to the free base.[1]
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[5] It binds with high affinity to the OTR, preventing oxytocin from binding and activating its downstream signaling cascades.[5][6] The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.[5][7] Blockade of this receptor by L-368,899 inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions and various social behaviors.[3][5]
Quantitative Data
Binding Affinity and Potency
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Uterus | 8.9 nM | [1][2][3] |
| IC₅₀ | Human Uterus | 26 nM | [1][2][8] |
| pA₂ | Isolated Rat Uterus | 8.9 | [8] |
| AD₅₀ (IV) | Rat (in situ uterus) | 0.35 mg/kg | [1][8] |
| AD₅₀ (ID) | Rat (in situ uterus) | 7.0 mg/kg | [8] |
Selectivity
L-368,899 displays significant selectivity for the oxytocin receptor over vasopressin receptors.[3]
| Receptor | IC₅₀ | Selectivity vs. OTR | Reference |
| Vasopressin V₁ₐ | 370 nM | > 40-fold | [3] |
| Vasopressin V₂ | 570 nM | > 40-fold | [3] |
Pharmacokinetics (Rat)
| Parameter | Dose | Value | Reference |
| t₁/₂ (IV) | Single dose | 2 hr | [2] |
| Oral Bioavailability (Female) | 5 mg/kg | 14% | [2] |
| Oral Bioavailability (Male) | 5 mg/kg | 18% | [2] |
| Oral Bioavailability (Female) | 25 mg/kg | 17% | [2] |
| Oral Bioavailability (Male) | 25 mg/kg | 41% | [2] |
Reported Intraperitoneal Doses in Mice
| Dose | Application | Reference |
| 1 and 5 mg/kg | To study effects on social avoidance | [9] |
| 3 and 10 mg/kg | To study effects on social rank and sex preference | [4][10] |
| 5 mg/kg | To block the effects of oxytocin on alcohol intake | [11] |
| 10 mg/kg | To block oxytocin-induced reduction in binge-like ethanol consumption | [12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Caption: Experimental Workflow for Intraperitoneal Injection in Mice.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, to aid dissolution)[2]
-
Calibrated scale
-
Syringes (1 mL)
-
Needles (25-30 gauge)[13]
Procedure:
-
Dose Calculation: Determine the required dose of this compound based on the experimental design (e.g., 1-10 mg/kg). Calculate the total amount of drug needed for the number of animals in the study group.
-
Vehicle Preparation: Use sterile 0.9% saline as the vehicle.
-
Dissolution: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. The injection volume for mice is typically 0.01 mL/g of body weight.[12] c. Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[2] d. It is recommended to prepare the working solution fresh on the day of the experiment.[2]
Intraperitoneal (IP) Injection Protocol for Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
70% ethanol or other skin disinfectant
-
Gauze pads or cotton swabs
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders with your non-dominant hand. The hindquarters should be secured, and the abdomen exposed.[13]
-
Injection Site Identification: The recommended site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and major organs.[13]
-
Disinfection: Wipe the injection site with a gauze pad soaked in 70% ethanol.[13]
-
Needle Insertion: a. Tilt the mouse's head downwards at a slight angle to help displace the abdominal organs.[13] b. Using your dominant hand, insert the needle (bevel up) at a 30-45 degree angle into the identified lower right quadrant.[13]
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, discard the syringe and re-prepare the injection.
-
Injection: Once proper placement is confirmed by negative pressure, smoothly and steadily inject the solution.[13]
-
Withdrawal: Withdraw the needle swiftly and return the mouse to its home cage.[13]
-
Monitoring: Observe the animal for a few minutes post-injection for any signs of distress or adverse reactions.
Timing of Injection:
-
For behavioral studies, L-368,899 is often administered 15-30 minutes prior to the behavioral test to allow for absorption and distribution, including passage across the blood-brain barrier.[9][12]
Safety Precautions
-
Follow all institutional guidelines for animal care and use.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Handle needles with care to avoid accidental needlesticks.
-
Dispose of all sharps and waste in accordance with institutional protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 9. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CONTEXT-DEPENDENT EFFECTS OF INTRAPERITONEAL INJECTIONS OF OXYTOCIN RECEPTOR ANTAGONIST ON SOCIAL RANK AND OTHER SOCIAL BEHAVIOR IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for L-368,899 Hydrochloride in In Vitro Uterine Strip Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially explored for its potential in preventing premature labor, it has since become a valuable pharmacological tool for investigating the diverse physiological roles of the oxytocin system.[1][3] Its primary mechanism of action is the competitive antagonism of the oxytocin receptor, where it binds with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades that lead to uterine contractions.[1] These application notes provide detailed protocols for utilizing this compound in in vitro uterine strip assays to characterize its inhibitory effects on uterine contractility.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy comparison.
| Parameter | Species/Tissue | Value | Notes |
| IC₅₀ | Rat Uterus Oxytocin Receptor | 8.9 nM | Potency in inhibiting oxytocin binding.[2][4] |
| Human Uterus Oxytocin Receptor | 26 nM | Potency in inhibiting oxytocin binding.[2][4] | |
| Vasopressin V₁ₐ Receptor | 370 nM | Demonstrates >40-fold selectivity for OTR over V₁ₐR. | |
| Vasopressin V₂ Receptor | 570 nM | Demonstrates significant selectivity for OTR over V₂R. | |
| Kᵢ | Coyote Oxytocin Receptor | 12.38 nM | Binding affinity for the coyote OTR.[5] |
| Coyote Vasopressin V₁ₐ Receptor | 511.6 nM | Shows over 40-fold lower affinity for AVPR1a in coyotes.[5] | |
| pA₂ | Isolated Rat Uterus | 8.9 | A measure of antagonist potency against oxytocin-induced contractions.[4] |
| ED₅₀ | In situ Rat Uterus | 0.35 mg/kg (i.v.) | Effective dose to reduce oxytocin-induced contractions in vivo.[4] |
Signaling Pathway and Experimental Workflow
Oxytocin Receptor Signaling and Inhibition by L-368,899
The following diagram illustrates the signaling pathway of the oxytocin receptor and the mechanism of inhibition by L-368,899. Oxytocin binding to its G-protein coupled receptor (GPCR) activates the Gq/11 protein, leading to a cascade that results in uterine muscle contraction. L-368,899 competitively blocks this initial binding step.
Caption: Oxytocin signaling pathway and its inhibition by L-368,899.
Experimental Workflow for In Vitro Uterine Strip Assay
The following diagram outlines the key steps for performing an in vitro uterine strip assay to evaluate the effect of L-368,899.
Caption: Experimental workflow for the in vitro uterine strip assay.
Experimental Protocols
Preparation of this compound Stock Solution
-
Molecular Weight: The molecular weight of this compound is 627.68 g/mol . Note that batch-specific molecular weights may vary due to hydration.
-
Solubility: this compound is soluble in water and DMSO up to 100 mM.[4]
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 6.28 mg of this compound in 1 mL of sterile deionized water or DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare fresh serial dilutions in the appropriate physiological saline solution on the day of the experiment.
-
In Vitro Uterine Strip Assay Protocol
This protocol is a synthesized methodology based on standard practices for uterine contractility assays.[6][7][8]
1. Materials and Reagents:
- Uterine tissue (e.g., from human biopsy or animal models)
- Physiological Saline Solution (e.g., Krebs-Henseleit solution), pre-warmed to 37°C and continuously gassed with 95% O₂ / 5% CO₂.
- This compound stock solution
- Oxytocin stock solution
- Organ bath system with force-displacement transducers
- Data acquisition system
2. Tissue Preparation:
- Obtain fresh uterine tissue biopsies and immediately place them in chilled physiological saline solution.[6][7]
- Under a dissecting microscope, carefully dissect fine strips of myometrium, ensuring the strips are oriented in the direction of the muscle fibers.[6][7] A typical size is approximately 2 mm x 10 mm.
- Securely attach small clips or hooks to each end of the muscle strip.
3. Experimental Setup:
- Mount the myometrial strips vertically in organ baths (e.g., 1-10 mL volume) containing pre-warmed and gassed physiological saline solution.[6][8]
- Attach one end of the strip to a fixed point and the other end to a force-displacement transducer.[6][8]
- Apply an initial tension to the strips (e.g., 1-2 g) and allow them to equilibrate for 2-3 hours.[6][7] During this period, spontaneous contractions should develop and stabilize.[6][7]
- Wash the tissues with fresh physiological saline solution every 15-20 minutes during equilibration.
4. Measurement of Inhibitory Potency:
- Once stable spontaneous contractions are established, induce sustained, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., EC₅₀ concentration, typically in the low nanomolar range). Allow these contractions to stabilize for at least 45 minutes.[6]
- Begin the cumulative addition of this compound to the organ bath in increasing logarithmic concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).[6]
- Allow the tissue to stabilize at each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.
- Continuously record the isometric tension of the uterine strips throughout the experiment.
5. Data Analysis:
- Quantify the contractile response by measuring the frequency, amplitude (force), and duration of contractions. The area under the curve (AUC) over a defined period is a robust measure of overall contractility.[1][9]
- The contractile activity in the presence of oxytocin alone (before adding L-368,899) is considered the control (100%) response.[6]
- Express the response at each concentration of L-368,899 as a percentage of the control response.
- Plot the concentration of L-368,899 against the percentage inhibition of the oxytocin-induced contraction.
- Calculate the IC₅₀ value, which is the concentration of L-368,899 that produces 50% of the maximal inhibition.
Conclusion
This compound is a highly selective oxytocin receptor antagonist that serves as an essential tool for studying the oxytocin system's role in uterine physiology. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in in vitro uterine strip assays to investigate its tocolytic potential and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
- 9. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 Hydrochloride in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its high affinity for the OTR and significant selectivity over the structurally related vasopressin receptors make it an invaluable tool for investigating the physiological and pathological roles of the oxytocin signaling system.[4][5][6] One of the key downstream effects of OTR activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger in numerous cellular processes. Consequently, this compound is an ideal pharmacological tool for studying OTR-mediated calcium signaling in various cell types. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to dissect the role of the oxytocin system in health and disease.
Mechanism of Action
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[1][5] Upon binding of oxytocin, the OTR activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1][5] this compound acts as a competitive antagonist at the OTR, preventing oxytocin from binding and thereby inhibiting this entire signaling cascade, resulting in the attenuation of the intracellular calcium release.[7]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Species/Tissue | Value | Reference |
| IC50 (OTR) | Rat Uterus | 8.9 nM | [1][2] |
| Human Uterus | 26 nM | [1][2] | |
| IC50 (V1a Receptor) | Human Liver | 510 nM | [1] |
| Rat Liver | 890 nM | [1] | |
| IC50 (V2 Receptor) | Human Kidney | 960 nM | [1] |
| Rat Kidney | 2400 nM | [1] | |
| Binding Affinity (Ki) | Coyote OTR | 12.38 nM | [8] |
| pA2 | Isolated Rat Uterus | 8.9 | [2][6] |
Signaling Pathway Diagram
The following diagram illustrates the oxytocin receptor signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Phospholipase C Pathway and Calcium Mobilization in Oxytocin-Induced Contraction of Lacrimal Gland Myoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-368,899 Hydrochloride Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of L-368,899 hydrochloride in saline and DMSO. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and saline?
A1: this compound exhibits significantly higher solubility in DMSO compared to aqueous solutions like saline. Quantitative data from various suppliers is summarized below.
Q2: Can I dissolve this compound directly in saline for in vivo studies?
A2: While this compound has some solubility in water (and therefore saline), direct dissolution can be challenging and may not be suitable for achieving higher concentration stock solutions.[1] A common and more effective method involves first dissolving the compound in DMSO at a high concentration and then diluting it with saline to the desired final concentration.[1]
Q3: Are there any special considerations when using DMSO to prepare stock solutions?
A3: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can impact the solubility of this compound. It is highly recommended to use newly opened or properly stored anhydrous DMSO for preparing stock solutions.[1] If dissolution is slow, gentle warming (up to 60°C) and sonication can be used to facilitate the process.[1]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[2]
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[2][3][4] | 100 mg/mL[1][5] | Ultrasonic assistance may be needed. Use of newly opened DMSO is recommended.[1] |
| Water/Saline | ≥ 8.46 mM[1] | ≥ 5 mg/mL[1] | Soluble up to 100 mM is also reported.[3] Warming and sonication can aid dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous buffers or media for in vitro experiments.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex the tube to mix. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 60°C to aid dissolution.[1]
-
Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of a Saline-Based Formulation for In Vivo Administration
This protocol describes a method to prepare a formulation of this compound in saline suitable for intramuscular injection, adapted from a study on coyotes.[6]
-
Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
For a final concentration of 3 mg/kg in a 1 mL injection volume, calculate the required amount of the DMSO stock solution.
-
Dilute the calculated volume of the DMSO stock solution with sterile saline to the final desired volume.
-
Ensure the final concentration of DMSO in the formulation is at a level that is well-tolerated by the animal model.
-
The pH of the final saline solution can be adjusted if necessary (e.g., to pH 5.5).[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in saline. | The final concentration of this compound exceeds its solubility in the saline/DMSO mixture. | - Increase the proportion of DMSO in the final solution (ensure it is within tolerable limits for the experiment).- Decrease the final concentration of this compound.- Consider using a co-solvent system. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5] |
| Difficulty dissolving the compound even in DMSO. | - The DMSO may have absorbed moisture.- Insufficient agitation or energy to break up the solid particles. | - Use a fresh, unopened bottle of anhydrous DMSO.[1]- Increase sonication time or power.- Gently warm the solution while stirring.[1] |
| Inconsistent results between experiments. | - Degradation of the compound due to improper storage.- Variability in the preparation of the dosing solutions. | - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]- Ensure consistent and accurate pipetting and dilution steps.- Prepare fresh working solutions for each experiment from a stored stock. |
Visualizing Solvent Selection
The following diagram illustrates the decision-making process for selecting the appropriate solvent for this compound based on the experimental needs.
Caption: Solvent selection workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-368,899 Hydrochloride In Vivo Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of L-368,899 hydrochloride vehicles for in vivo studies. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility properties of this compound?
A1: this compound is a water-soluble salt. Its solubility has been reported to be high in both aqueous solutions and some organic solvents. Key solubility data is summarized in the table below.[1]
Q2: What is the stability of this compound in stock solutions?
A2: Stock solutions of this compound in solvents like DMSO or water are stable for extended periods when stored correctly. For optimal stability, it is recommended to store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: Can I use L-368,899 (free base) and this compound interchangeably?
A3: While both the free base and the hydrochloride salt exhibit comparable biological activity at equivalent molar concentrations, the hydrochloride salt form generally has enhanced water solubility and stability. For most in vivo studies requiring aqueous-based vehicles, the hydrochloride salt is the preferred form.
Q4: Is it necessary to filter the final vehicle preparation?
A4: Yes, it is highly recommended to sterile-filter the final vehicle preparation, especially for parenteral routes of administration (e.g., intravenous, intraperitoneal, intramuscular). A 0.22 µm filter is suitable for removing any potential microbial contamination and undissolved particulates, ensuring the safety and integrity of your experiment.[2]
Q5: Should I prepare the final working solution fresh for each experiment?
A5: It is best practice to prepare the final diluted working solution fresh on the day of the experiment. While stock solutions are stable, the long-term stability of this compound in various complex in vivo vehicles is not well-documented. Preparing fresh solutions minimizes the risk of degradation or precipitation.
Data Presentation: Solubility and Vehicle Compositions
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 59.12 | 100 | |
| DMSO | 59.12 | 100 |
Table 2: Recommended Vehicle Compositions for In Vivo Studies
| Administration Route | Vehicle Composition | Achievable Concentration | Notes | Reference |
| Intraperitoneal (Mice) | 0.9% Saline | Not specified, but used for a 10 mg/kg dose. | A straightforward vehicle for a water-soluble compound. | [3] |
| Intramuscular (Coyotes) | Saline (pH 5.5) | 3 mg/mL | pH adjustment may be crucial for solubility and stability. | |
| General Parenteral | 10% DMSO in 0.9% Saline | Not specified | A common co-solvent system to aid solubility. | |
| General Parenteral | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | A more complex vehicle for potentially higher concentrations. | [2] |
| Oral Gavage/Parenteral | 10% DMSO in 20% SBE-β-CD in Saline | ≥ 5 mg/mL | Cyclodextrins can enhance the solubility of hydrophobic compounds. | [2] |
| Oral Gavage | 10% DMSO in Corn Oil | ≥ 5 mg/mL | Suitable for oral administration of lipophilic compounds. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.9% Saline (for Intraperitoneal Injection)
This protocol is adapted from a study in mice and is suitable for parenteral administration where high concentrations are not required.[3]
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add the required volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures.
-
Once dissolved, draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube.
-
The solution is now ready for in vivo administration. Prepare fresh on the day of the experiment.
Protocol 2: Preparation of this compound with a Co-Solvent System (for General Parenteral Use)
This protocol is based on a formulation suggested for achieving a higher concentration of the compound.[2]
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile conical tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (to achieve a final concentration of 40%). Mix thoroughly by vortexing.
-
Add Tween-80 to the tube (to achieve a final concentration of 5%). Mix thoroughly by vortexing.
-
Slowly add the sterile 0.9% saline to the desired final volume while vortexing to avoid precipitation.
-
Once a clear solution is obtained, sterile-filter it using a 0.22 µm syringe filter.
-
The solution should be prepared fresh before each use.
Troubleshooting Guide
Q: My this compound precipitates when I dilute my DMSO stock solution with an aqueous buffer. What should I do?
A: This is a common issue when a compound is much more soluble in an organic solvent than in an aqueous buffer. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous vehicle.
-
Slow down the dilution: Add the aqueous buffer to the DMSO stock solution slowly and with constant vortexing. This can prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent system: Employ a vehicle that includes other solvents like PEG300 or solubilizing agents like Tween-80 or cyclodextrins (see Protocol 2). These can help to keep the compound in solution.
-
Adjust the pH: The solubility of hydrochloride salts can be pH-dependent. L-368,899 has been successfully formulated in saline at pH 5.5.[4] Adjusting the pH of your vehicle to be slightly acidic may improve solubility. However, ensure the pH is compatible with your animal model and experimental design.
Q: I am observing toxicity in my animals that I suspect is related to the vehicle. How can I address this?
A: Vehicle-induced toxicity can be a concern, especially with formulations containing organic solvents or surfactants.
-
Run a vehicle-only control group: Always include a control group that receives the vehicle without the compound to assess any vehicle-specific effects.
-
Minimize the concentration of organic solvents: Use the lowest possible concentration of DMSO or other organic solvents that is necessary to dissolve the compound.
-
Consider alternative vehicles: If toxicity is observed, explore alternative, more biocompatible vehicle formulations. For example, a cyclodextrin-based vehicle might be better tolerated than a high-percentage DMSO vehicle.
-
Check the literature for tolerated doses: Review the literature for information on the toxicity of the specific vehicle components in your animal model and for your route of administration.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound vehicles.
Caption: Decision tree for selecting an appropriate in vivo vehicle.
References
Optimizing L-368,899 hydrochloride dosage for behavioral effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing L-368,899 hydrochloride in behavioral research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1][2] This blockade of OTR activation inhibits the physiological and behavioral responses normally triggered by oxytocin. This compound is capable of crossing the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin on behavior.[1]
Q2: What are the key advantages of using this compound in behavioral studies?
A2: The primary advantages of this compound include its high selectivity for the oxytocin receptor over vasopressin receptors, its ability to be administered orally, and its capacity to penetrate the central nervous system.[1] This allows for the investigation of the specific roles of central oxytocin signaling in various behaviors, such as social interaction, pair bonding, and maternal care.
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vivo studies, this compound can be formulated in saline. For intraperitoneal administration in mice, it has been dissolved in a solution of 95% saline and 5% DMSO.[3][4] It is crucial to consult the manufacturer's instructions for the specific batch being used, as solubility can be affected by the degree of hydration.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Once in solution, it should be stored at -20°C and is generally stable for several months. Avoid repeated freeze-thaw cycles. Always refer to the supplier's datasheet for specific storage recommendations.
Troubleshooting Guide
Issue 1: No observable behavioral effect after administration of this compound.
-
Possible Cause 1: Inadequate Dosage. The effective dose of L-368,899 can vary significantly depending on the species, the route of administration, and the specific behavior being investigated.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific experimental paradigm. Start with a low dose and incrementally increase it while monitoring for the desired behavioral effect and any potential adverse effects. Refer to the dosage table below for reported effective doses in various species.
-
-
Possible Cause 2: Improper Administration or Timing. The pharmacokinetic profile of L-368,899, including its absorption and time to peak concentration in the central nervous system, is critical for observing behavioral effects.
-
Solution: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate for your study and that the behavioral testing window aligns with the peak concentration of the antagonist in the brain. For example, in coyotes, the peak concentration in cerebrospinal fluid (CSF) after intramuscular injection is between 15 and 30 minutes.[5][6]
-
-
Possible Cause 3: Low Bioavailability with Oral Administration. While L-368,899 is orally bioavailable, the percentage can vary between species and even between sexes within the same species.[7]
-
Solution: Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, which may offer higher and more consistent bioavailability. If oral administration is necessary, ensure proper gavage technique to maximize absorption.
-
Issue 2: Unexpected or off-target behavioral effects are observed.
-
Possible Cause 1: Interaction with Vasopressin Receptors. Although L-368,899 is highly selective for the oxytocin receptor, at higher concentrations, it may exhibit some affinity for vasopressin receptors (V1a and V2).
-
Solution: Use the lowest effective dose determined from your dose-response study. To confirm that the observed effects are mediated by oxytocin receptor blockade, consider including a control group treated with a selective vasopressin receptor antagonist.
-
-
Possible Cause 2: Stress-induced behavioral changes. The administration procedure itself (e.g., injection, gavage) can be stressful for animals and may influence their behavior.
-
Solution: Acclimate the animals to the handling and administration procedures before the actual experiment. Include a vehicle-treated control group to account for any behavioral changes caused by the procedure itself.
-
Issue 3: Difficulty in replicating results from other studies.
-
Possible Cause 1: Differences in Experimental Protocols. Minor variations in experimental design, such as the animal strain, age, housing conditions, and the specific behavioral assay used, can significantly impact the outcome.
-
Solution: Carefully review and, as much as possible, replicate the exact experimental conditions of the study you are trying to reproduce. Pay close attention to details such as the light-dark cycle, cage enrichment, and the social environment of the animals.
-
-
Possible Cause 2: Purity and Formulation of the Compound. The purity and formulation of this compound can vary between suppliers and batches.
-
Solution: Obtain a certificate of analysis for the compound to verify its purity. Ensure that the vehicle used to dissolve the compound is appropriate and does not have any behavioral effects on its own.
-
Data Presentation
Table 1: Reported Dosages of this compound for Behavioral Effects
| Species | Dosage | Route of Administration | Behavioral Effect Investigated | Reference |
| Rhesus Monkey | 1 and 3 mg/kg | Intravenous (IV) | Reduced interest in infants and sexual behavior. | [8] |
| Coyote | 3 mg/kg | Intramuscular (IM) | Pharmacokinetics for future behavioral studies. | [5] |
| Mouse | 10 mg/kg | Intraperitoneal (IP) | No effect on social dominance in a tube test. | [9] |
| Mouse | 0.3, 1, and 3 mg/kg | Intraperitoneal (IP) | Did not alter standard chow intake. | [10] |
| Mouse | 10 mg/kg | Intraperitoneal (IP) | Investigating maternally-directed behavior. | [3] |
Table 2: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs
| Species | Parameter | Value | Route of Administration | Reference |
| Rat (female) | t1/2 | ~2 hr | Intravenous (IV) | [7] |
| Rat (male) | t1/2 | ~2 hr | Intravenous (IV) | [7] |
| Dog (female) | t1/2 | ~2 hr | Intravenous (IV) | [7] |
| Rat (female) | Oral Bioavailability (5 mg/kg) | 14% | Oral | [7] |
| Rat (male) | Oral Bioavailability (5 mg/kg) | 18% | Oral | [7] |
| Rat (male) | Oral Bioavailability (25 mg/kg) | 41% | Oral | [7] |
Experimental Protocols
Protocol 1: Dose-Response Study for a Novel Behavioral Assay
-
Animal Model: Select the appropriate animal model (species, strain, sex, and age) for your research question.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO if necessary for solubility). Prepare serial dilutions to obtain the desired range of doses.
-
Acclimation: Acclimate the animals to the testing environment and handling procedures for several days before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle-only control group. A minimum of three doses spanning a log or semi-log scale is recommended (e.g., 1, 3, 10 mg/kg).
-
Administration: Administer the assigned dose of L-368,899 or vehicle via the chosen route (e.g., IP, oral gavage).
-
Behavioral Testing: Conduct the behavioral assay at a predetermined time point after administration, based on available pharmacokinetic data or a pilot study.
-
Data Analysis: Analyze the behavioral data to determine the dose that produces the desired effect with minimal side effects. This will be your optimal dose for subsequent experiments.
Protocol 2: Assessing Social Interaction in Mice
-
Animal Housing: House male mice in groups of four per cage.
-
Habituation: Habituate the mice to the testing arena (e.g., a three-chamber social approach apparatus) for a specified period on the day before the test.
-
Drug Administration: On the test day, administer this compound (e.g., 10 mg/kg, IP) or vehicle to the subject mouse 30 minutes before the behavioral test.[3][4]
-
Social Interaction Test: Place the subject mouse in the center chamber of the apparatus. Place a novel mouse (stranger 1) in one of the side chambers enclosed in a wire cage, and an empty wire cage in the other side chamber.
-
Data Collection: Record the amount of time the subject mouse spends in each chamber and the time spent sniffing each wire cage for a defined period (e.g., 10 minutes).
-
Data Analysis: Compare the time spent with the stranger mouse versus the empty cage between the L-368,899-treated and vehicle-treated groups.
Mandatory Visualization
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Caption: Experimental Workflow for Dose-Response Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Molecular, Immunohistochemical, and Pharmacological Evidence of Oxytocin’s Role as Inhibitor of Carbohydrate But Not Fat Intake - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: Technical Support Center for Off-Target Effects on Vasopressin Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of L-368,899 hydrochloride, a selective oxytocin receptor (OXTR) antagonist, on vasopressin receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, non-peptide, and orally active antagonist for the oxytocin receptor (OXTR). It was initially developed in the 1990s for the prevention of preterm labor.[1][2] Due to its ability to cross the blood-brain barrier, it has become a widely used tool in neuroscience research to investigate the central roles of oxytocin in social behavior and pair bonding.[3]
Q2: Does L-368,899 have off-target effects on vasopressin receptors?
Yes, L-368,899 exhibits some degree of cross-reactivity with vasopressin receptors, which are structurally similar to the oxytocin receptor.[4][5] However, it displays a notable selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.
Q3: How selective is L-368,899 for the oxytocin receptor over vasopressin receptors?
Studies have shown that L-368,899 is significantly more selective for the oxytocin receptor. One report indicates that it is over 40-fold more selective for the oxytocin receptor compared to the vasopressin V1a and V2 receptors. Another study in coyotes demonstrated a 40-fold higher selectivity for the oxytocin receptor over the vasopressin 1a receptor.[1][2][6] However, it is important to note that the degree of selectivity can vary depending on the species and experimental conditions.
Q4: What are the binding affinities of L-368,899 for oxytocin and vasopressin receptors?
The binding affinities are typically expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Lower values indicate higher affinity. The table below summarizes the available data.
Quantitative Data Summary
| Receptor | Species/Assay | Measurement | Value (nM) | Selectivity (Fold) |
| Oxytocin (OTR) | Not Specified | IC50 | 8.9 | - |
| Vasopressin V1a | Not Specified | IC50 | 370 | ~42x vs OTR |
| Vasopressin V2 | Not Specified | IC50 | 570 | ~64x vs OTR |
| Oxytocin (OTR) | Coyote Brain | Ki | 12.38 | - |
| Vasopressin V1a | Coyote Brain | Ki | 511.6 | ~41x vs OTR |
Data compiled from multiple sources.[1]
Troubleshooting Guide
Issue: I am observing unexpected results in my behavioral study after administering L-368,899, which I suspect might be due to off-target effects.
Possible Cause: At higher concentrations, L-368,899 may antagonize vasopressin receptors, which are also involved in regulating social behaviors. This is particularly relevant for the V1a receptor.
Troubleshooting Steps:
-
Review Dosing: Ensure that the administered dose of L-368,899 is within the established range for selective oxytocin receptor antagonism in your model system.
-
Conduct Control Experiments: If possible, include a control group treated with a selective vasopressin receptor antagonist to delineate the specific contributions of each receptor system to the observed behavioral effects.
-
Measure Receptor Occupancy: If feasible, perform ex vivo receptor binding studies to determine the occupancy of both oxytocin and vasopressin receptors at the administered dose.
Issue: My in vitro assay shows less selectivity than reported in the literature.
Possible Cause: The selectivity of L-368,899 can be influenced by the specific experimental conditions.
Troubleshooting Steps:
-
Verify Reagent Integrity: Ensure the purity and proper storage of your this compound.
-
Check Assay Conditions: Factors such as buffer composition, pH, and incubation time can affect binding affinities. Refer to established protocols for competitive binding assays.
-
Consider Species Differences: Receptor pharmacology can vary between species. The selectivity profile of L-368,899 may differ in your specific cell line or tissue preparation compared to published data, for instance, from rat or coyote models.[1] One study has even suggested that in human tissue, L-368,899 may have a slightly higher affinity for the vasopressin V1a receptor than the oxytocin receptor.[7]
Experimental Protocols
Competitive Radioligand Binding Assay for Selectivity Profiling
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity and selectivity of L-368,899.[4]
Materials:
-
Cell membranes or tissue homogenates expressing oxytocin and vasopressin receptors.
-
Radioligand for the oxytocin receptor (e.g., 125I-ornithine vasotocin analog).
-
Radioligand for the vasopressin V1a receptor (e.g., 125I-linear vasopressin antagonist).[4]
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of L-368,899 in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of L-368,899. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: After the filters have dried, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathways of oxytocin and vasopressin receptors.
Caption: Workflow for competitive radioligand binding assay.
Caption: L-368,899 binding affinity for OTR and vasopressin receptors.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 5. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 6. researchgate.net [researchgate.net]
- 7. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
Technical Support Center: A Guide to Dose-Finding Studies for L-368,899 Hydrochloride
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate your dose-finding studies for this potent and selective oxytocin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor (OTR).[1] Its primary mechanism of action is competitive antagonism at the OTR, where it binds with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2] This blockade inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.[2][3]
Q2: What is a dose-finding study and why is it crucial for this compound?
A2: A dose-finding study is a critical early-stage component of preclinical and clinical research designed to determine a safe and effective dose range for a new compound. For this compound, these studies are essential to identify the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable toxicity. This information is vital for designing subsequent successful and ethical experiments.
Q3: What are the known off-target effects of this compound?
A3: this compound exhibits good selectivity for the oxytocin receptor over the related vasopressin (V1a and V2) receptors.[1][3] However, at higher concentrations, interactions with vasopressin receptors can occur. It is crucial to acknowledge this and include appropriate controls, such as selective vasopressin receptor antagonists, in your experiments to dissect the specific effects of oxytocin receptor blockade.[4]
Q4: What is the oral bioavailability of this compound and how might this impact my in vivo studies?
A4: this compound is known to be orally bioavailable.[1][2] However, its bioavailability can be variable and may be influenced by factors such as the animal species and formulation. For instance, in rats, the oral bioavailability has been reported to be between 14% and 41% depending on the dose and sex of the animal.[5][6] This variability should be considered when designing oral dosing regimens, and it may be necessary to optimize the formulation to improve absorption and ensure consistent plasma concentrations.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their dose-finding studies with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in in vivo results between animals. | 1. Fed vs. Fasted State: The presence of food can affect drug absorption. 2. Formulation Issues: Inconsistent suspension or solubility of this compound in the vehicle. 3. Animal Stress: Stress can alter physiological responses. | 1. Standardize Conditions: Ensure all animals are in the same state (e.g., fasted overnight) before dosing. 2. Optimize Formulation: Ensure the compound is fully dissolved or uniformly suspended. Consider using a formulation aid like a small percentage of DMSO or a cyclodextrin. 3. Acclimatize Animals: Properly acclimatize animals to the experimental procedures and environment to minimize stress. |
| Lower than expected efficacy in vivo. | 1. Insufficient Dose: The administered dose may be below the MED. 2. Poor Bioavailability: The compound may not be reaching systemic circulation at therapeutic concentrations. 3. Rapid Metabolism: The compound may be cleared from the body too quickly. | 1. Conduct a Dose-Response Study: Test a wider range of doses to establish a clear dose-response relationship. 2. Improve Formulation: Use bioavailability-enhancing formulations such as nanoparticles, solid dispersions, or lipid-based delivery systems. 3. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life and clearance of the compound in your animal model. |
| Unexpected off-target effects observed. | 1. High Dose: The dose used may be high enough to interact with vasopressin receptors. 2. Compound Purity: The this compound used may contain impurities. | 1. Lower the Dose: If possible, use the lowest effective dose to maximize selectivity. 2. Include Controls: Use selective vasopressin receptor antagonists as controls to differentiate between oxytocin and vasopressin receptor-mediated effects.[4] 3. Verify Compound Purity: Ensure the purity of your compound using analytical methods like HPLC. |
| Difficulty dissolving this compound for in vitro assays. | 1. Incorrect Solvent: The chosen solvent may not be optimal. 2. Solubility Limit Exceeded: The concentration of the compound exceeds its solubility in the chosen solvent. | 1. Consult Solubility Data: this compound is soluble in water and DMSO.[1] 2. Prepare Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it in your aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | Species | Assay Type | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat (uterus) | Radioligand Binding | 8.9 | [1][3] |
| Oxytocin Receptor | Human (uterus) | Radioligand Binding | 26 | [6] |
| Vasopressin V1a Receptor | - | Radioligand Binding | 370 | [1] |
| Vasopressin V2 Receptor | - | Radioligand Binding | 570 | [1] |
Table 2: Reported In Vivo Doses of this compound in Rodents
| Species | Dose Range | Route of Administration | Experimental Endpoint | Reference |
| Rat | 0.35 mg/kg (ED50) | Intravenous | Inhibition of oxytocin-induced uterine contractions | [3] |
| Rat | 5 - 100 mg/kg | Oral | Pharmacokinetic studies | [5] |
| Mouse | 3 - 10 mg/kg | Intraperitoneal | Social behavior studies | [7] |
| Mouse | 1 mg/kg | Intraperitoneal | Ethanol self-administration | [8] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for a Dose-Finding Study
This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin)
-
This compound
-
Unlabeled oxytocin (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the oxytocin receptor according to standard laboratory protocols.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound (at various concentrations) or vehicle (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding)
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Dose-Escalation Study in Rodents (Example: Inhibition of Uterine Contractions)
This protocol outlines a dose-escalation study to determine the MTD and MED of this compound for inhibiting uterine contractions in rats. This is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, 0.5% methylcellulose)
-
Female rats (species and strain as appropriate for the model)
-
Anesthetic
-
Surgical tools for catheter implantation (if required for continuous monitoring)
-
Uterine contraction monitoring equipment
Procedure:
-
Animal Model Selection: Choose an appropriate animal model. For uterine contraction studies, late-stage pregnant rats are often used.
-
Starting Dose Selection: Based on in vitro potency and available literature, select a starting dose that is expected to be safe. A common approach is to start with a fraction (e.g., 1/10th) of the dose that showed some effect in previous studies.
-
Dose Escalation Scheme: A "3+3" design is a common approach in preclinical studies.
-
Administer the starting dose to a cohort of 3 animals.
-
Monitor for signs of toxicity and the desired pharmacological effect (inhibition of uterine contractions).
-
If no toxicity is observed, escalate the dose in the next cohort of 3 animals (e.g., by a factor of 2 or 3).
-
If one animal shows dose-limiting toxicity (DLT), add 3 more animals to that dose level. If ≥2 out of 6 animals show DLT, that dose is considered the MTD, and the next lower dose is the recommended dose for further studies.
-
If ≥2 out of the initial 3 animals show DLT, the MTD has been exceeded, and the next lower dose should be considered.
-
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion).
-
Monitoring: Continuously monitor uterine activity and observe the animals for any signs of adverse effects (e.g., changes in behavior, weight loss, etc.).
-
Data Analysis: Analyze the uterine contraction data to determine the dose at which a significant reduction in contraction frequency or amplitude is observed (MED). Identify the MTD based on the predefined toxicity criteria.
Mandatory Visualizations
Caption: Simplified signaling pathway of the oxytocin receptor and the inhibitory action of this compound.
Caption: Experimental workflow for a "3+3" in vivo dose-escalation study.
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing stress in animals during L-368,899 hydrochloride administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of L-368,899 hydrochloride, with a core focus on minimizing animal stress and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is to selectively bind to the OTR, thereby blocking the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling pathways.[3] This makes it a valuable tool for investigating the roles of the oxytocin system in various physiological and behavioral processes.[4]
Q2: How should I prepare a solution of this compound for administration?
A2: this compound is soluble in water and DMSO. For in vivo studies in rodents, it is commonly dissolved in saline.[1][5] To prepare a solution, this compound powder can be dissolved in sterile saline to the desired concentration.[1][4] For other applications, it can be dissolved in DMSO.[4]
Q3: What is the recommended acclimatization period for animals before starting experiments with this compound?
A3: A proper acclimatization period is crucial to minimize stress and ensure reliable experimental results. For rodents, a minimum of 3 days (72 hours) is recommended before starting any survival experiments.[1] This allows them to stabilize physiologically and behaviorally after transportation and adaptation to the new environment.
Q4: What are the general principles for minimizing stress during drug administration?
A4: Key principles include:
-
Proper Handling and Restraint: Use gentle but firm handling techniques. Habituate animals to handling before the experiment.[6]
-
Appropriate Administration Technique: Choose the least invasive route of administration suitable for the experimental design. Ensure personnel are well-trained in the chosen technique.
-
Environmental Enrichment: House animals in enriched environments with opportunities for species-typical behaviors like nesting and foraging to reduce baseline stress levels.
-
Familiarity: Allow animals to become familiar with the person administering the substance.[7]
Q5: What are the common signs of stress or distress to monitor in rodents during and after administration?
A5: Monitor for both behavioral and physiological signs. Common indicators in rodents include:[8][9]
-
Behavioral: Hunched posture, ruffled fur, reduced activity, social isolation, increased aggression, excessive grooming or scratching, and changes in food and water intake.[8][9][10]
-
Physiological: Porphyrin staining (red tears/nasal discharge in rats), changes in respiratory rate, weight loss, and pale eyes (in albino strains).[9]
Troubleshooting Guides
Oral Gavage Administration
Experimental Workflow for Oral Gavage
Caption: Workflow for Oral Gavage Administration.
Troubleshooting Table: Oral Gavage
| Issue | Possible Cause | Solution |
| Animal struggles excessively during restraint | Improper restraint technique, animal anxiety. | Ensure a firm but gentle scruff, allowing the animal to breathe comfortably.[6][11] Habituate the animal to handling prior to the procedure.[6] A two-person technique may be beneficial. |
| Resistance felt during tube insertion | Incorrect placement (e.g., trachea), esophageal irritation. | Do not force the tube. [12] Withdraw the tube immediately and re-insert gently, ensuring the head and body are aligned.[13][14] Use a flexible plastic gavage needle to minimize trauma.[6][15] |
| Fluid bubbles from the nose or animal shows respiratory distress | Accidental administration into the trachea. | Stop administration immediately. [6] Remove the gavage tube. Monitor the animal closely. If distress is severe, euthanize the animal according to institutional guidelines.[13] |
| Regurgitation of the administered substance | Dosing volume is too large, rapid administration. | Adhere to recommended maximum dosing volumes. Administer the substance slowly and steadily.[11][12] |
| Injury to the mouth or esophagus | Improper technique, use of rigid or damaged gavage needle. | Use a flexible, ball-tipped gavage needle.[6][15] Ensure the needle is inserted along the side of the mouth to avoid the incisors.[12] |
Intraperitoneal (IP) Injection
Experimental Workflow for Intraperitoneal Injection
Caption: Workflow for Intraperitoneal Injection.
Troubleshooting Table: Intraperitoneal Injection
| Issue | Possible Cause | Solution |
| Bleeding at the injection site | Puncture of a superficial blood vessel. | Apply gentle pressure with sterile gauze until bleeding stops.[16] |
| Aspiration of blood, urine, or fecal matter | Incorrect needle placement (in a blood vessel, bladder, or intestine). | Withdraw the needle immediately.[16][17] Discard the syringe and prepare a new dose. Re-attempt the injection at a slightly different location within the correct quadrant.[16] |
| Substance is injected subcutaneously (lump forms under the skin) | Needle was not inserted deep enough. | Ensure the needle penetrates the abdominal wall. The needle should move freely once inside the peritoneal cavity.[18] |
| Lethargy, abdominal swelling, or signs of pain post-injection | Peritonitis due to non-sterile technique or puncture of an internal organ. | Ensure all materials are sterile.[17] If signs of peritonitis develop, consult with veterinary staff. |
| Animal vocalizes or shows signs of pain during injection | Irritating substance, incorrect placement, or rough handling. | Warm the substance to room temperature before injection.[19][20] Ensure proper restraint and a smooth, quick injection technique. |
Intravenous (IV) Tail Vein Injection
Experimental Workflow for Intravenous Tail Vein Injection
Caption: Workflow for Intravenous Tail Vein Injection.
Troubleshooting Table: Intravenous Tail Vein Injection
| Issue | Possible Cause | Solution |
| Difficulty visualizing the tail veins | Insufficient vasodilation, dark pigmentation of the tail. | Warm the tail using a heat lamp or warm water bath.[21][22][23][24] Use a light source to transilluminate the tail. |
| Vein collapses upon needle entry | Needle is too large, aspiration is too forceful. | Use a smaller gauge needle (27-30G for mice, 25-27G for rats).[22] Avoid aspirating or do so very gently.[22] |
| Swelling or a bleb forms at the injection site | Perivascular injection (substance injected outside the vein). | Stop the injection immediately and withdraw the needle.[25] Apply gentle pressure. Re-attempt the injection at a site more proximal to the body.[25] |
| Resistance felt during injection | Needle is not fully in the vein or is against the vessel wall. | Slightly reposition the needle. If resistance persists, withdraw and re-attempt.[25] |
| Tail sloughing or necrosis after injection | Irritating substance injected perivascularly. | Ensure the substance is properly formulated for IV administration. If a perivascular injection of an irritating substance occurs, consult with veterinary staff. |
Data Presentation
Table 1: Recommended Dosages of this compound in Rodents for Behavioral Studies
| Species | Dose Range | Route of Administration | Study Focus | Reference |
| Rat | 1.0 - 3.0 mg/kg | Intraperitoneal (IP) | Risky decision making | [26] |
| Mouse | 3.0 - 10 mg/kg | Intraperitoneal (IP) | Social rank, sex preference | [1] |
| Rat | 2 mg/kg | Intraperitoneal (IP) | Attenuation of oxytocin-induced effects | [27] |
Table 2: Pharmacokinetic Parameters of L-368,899 in Rats
| Parameter | Value | Conditions | Reference |
| Half-life (t1/2) | ~2 hours | Intravenous (IV) administration | [2] |
| Plasma Clearance | 23 - 36 ml/min/kg | Intravenous (IV) administration | [2] |
| Oral Bioavailability (Female) | 14% | 5 mg/kg oral dose | [2] |
| Oral Bioavailability (Male) | 18% | 5 mg/kg oral dose | [2] |
| Oral Bioavailability (Female) | 17% | 25 mg/kg oral dose | [2] |
| Oral Bioavailability (Male) | 41% | 25 mg/kg oral dose | [2] |
Table 3: Common Stress Biomarkers in Rodents
| Biomarker | Sample Type | Indication of Stress | Reference |
| Corticosterone | Plasma, Feces | Increased levels | [28][29] |
| Cortisol | Serum | Increased levels | [30] |
| Superoxide Dismutase (SOD) | Brain tissue, Peripheral organs | Altered activity (can increase or decrease depending on the stressor and tissue) | [31][32][33] |
| Malondialdehyde (MDA) | Brain tissue, Peripheral organs | Increased levels (indicative of lipid peroxidation) | [31][32] |
| Tumor Necrosis Factor-alpha (TNF-α) | Serum | Increased levels | [30] |
| Interleukin-6 (IL-6) | Serum | Increased levels | [30] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice/Rats
1. Preparation:
- Calculate the required dose volume based on the animal's body weight. The typical volume is 10 mL/kg.[12]
- Prepare the this compound solution in sterile saline.
- Select an appropriately sized gavage needle (flexible plastic is recommended).[6][15] The length should be from the corner of the mouth to the last rib.
2. Restraint:
- Gently but firmly restrain the animal by scruffing the back of the neck to immobilize the head.[6][11] The animal's body should be in a straight line with the head and neck.[14]
3. Administration:
- Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.[12]
- The tube should pass smoothly without resistance.[12] If resistance is met, withdraw and reposition.[13]
- Once the tube is in place, administer the substance slowly and steadily.[11][12]
4. Post-Administration:
- Withdraw the needle smoothly.
- Return the animal to its home cage and monitor for at least 15-30 minutes for any signs of distress.[13]
Protocol 2: Intraperitoneal (IP) Injection in Mice/Rats
1. Preparation:
- Calculate the required dose volume. The maximum recommended volume is 10 ml/kg.[16]
- Prepare the this compound solution in a sterile syringe with an appropriate gauge needle (25-27G for mice, 23-25G for rats).[16]
2. Restraint and Positioning:
- Restrain the animal securely.
- Tilt the animal so its head is slightly lower than its hindquarters to move the abdominal organs forward.[16]
3. Administration:
- Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[16][18]
- Insert the needle at a 30-45 degree angle.[16][18]
- Aspirate by pulling back on the plunger to ensure no blood or other fluids are drawn into the syringe.[17][18]
- If aspiration is clear, inject the substance smoothly.
4. Post-Administration:
- Withdraw the needle and return the animal to its cage.
- Monitor for any adverse reactions.
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice/Rats
1. Preparation:
- Prepare the this compound solution in a sterile syringe with an appropriate gauge needle (27-30G for mice, 25-27G for rats).[22][24]
- Warm the animal's tail using a heat lamp or warm water to dilate the veins.[21][22][24]
2. Restraint:
- Place the conscious animal in a suitable restraint device.[22] For anesthetized animals, position them on a warming pad.[22]
3. Administration:
- Identify one of the lateral tail veins.
- Insert the needle, bevel up, parallel to the vein.[21][22] A small flash of blood in the needle hub may indicate correct placement.[22]
- Inject the substance slowly.[22][25] If swelling occurs, stop immediately as this indicates a perivascular injection.[25]
4. Post-Administration:
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[25]
- Return the animal to its cage and monitor its recovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. Gavage-Needle Voluntary Consumption Administration of a Dose-Specific Measure to Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Pain Recognition in Laboratory Animals (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. Pain and distress in animal research [greymattersjournal.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 14. research.fsu.edu [research.fsu.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. uac.arizona.edu [uac.arizona.edu]
- 20. researchanimaltraining.com [researchanimaltraining.com]
- 21. research.uky.edu [research.uky.edu]
- 22. depts.ttu.edu [depts.ttu.edu]
- 23. researchanimaltraining.com [researchanimaltraining.com]
- 24. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 25. research-support.uq.edu.au [research-support.uq.edu.au]
- 26. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumben dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Oxidative stress biomarkers in some rat brain structures and peripheral organs underwent cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Oxidative Stress Biomarkers Predict Myocardial Dysfunction in a Chemotherapy-Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 hydrochloride storage and handling best practices
This technical support center provides comprehensive guidance on the storage, handling, and use of L-368,899 hydrochloride for researchers, scientists, and drug development professionals.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage Recommendations
It is recommended to store this compound as a solid at -20°C for long-term storage, where it can remain stable for at least four years.[1] For stock solutions, storage at -80°C is recommended for up to two years, while at -20°C, the solution is stable for up to one year.[2] Always keep the container tightly sealed and protect it from moisture.[2]
| Storage Condition | Form | Duration |
| -20°C | Solid | ≥ 4 years[1] |
| -20°C | Stock Solution | 1 year[2] |
| -80°C | Stock Solution | 2 years[2] |
Handling Procedures
When handling this compound, it is important to use appropriate personal protective equipment, including gloves, lab coat, and eye protection.[3] Ensure good ventilation in the workspace. For preparing solutions, this compound is soluble in both water and DMSO up to 100 mM.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during experiments involving this compound.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Precipitation or cloudiness can occur, especially with aqueous solutions.[2] Gentle warming and/or sonication can help redissolve the compound.[2] For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[2] If using water to prepare a stock solution, it should be diluted to the working concentration and then sterilized by filtering through a 0.22 μm filter before use.[2]
Q2: I am observing off-target effects in my experiment. Could this be related to the selectivity of L-368,899?
A2: While L-368,899 is a potent and selective oxytocin receptor antagonist, it does exhibit some affinity for vasopressin V1a and V2 receptors, although with over 40-fold lower potency. It is crucial to consider this cross-reactivity, especially at higher concentrations. To confirm that the observed effects are mediated by the oxytocin receptor, consider including control experiments with selective vasopressin receptor antagonists.[4]
Q3: What is the recommended vehicle for in vivo administration?
A3: The choice of vehicle depends on the route of administration and the desired concentration. For oral administration, a common vehicle is a solution containing DMSO, PEG300, Tween-80, and saline.[2] For intravenous administration in rats, a solution of 0.9% saline has been used.[5] For studies in ewes, it was dissolved in 0.9% saline for intravenous infusion.[5] It is important to ensure the compound is fully dissolved and to prepare the formulation fresh.
Q4: How quickly should I expect to see effects after administration?
A4: The onset of action will vary depending on the animal model, dose, and route of administration. In rats, an intravenous injection showed a rapid onset of action in antagonizing oxytocin-induced uterine contractions.[1] Pharmacokinetic studies in coyotes showed that L-368,899 peaked in the cerebrospinal fluid (CSF) 15 to 30 minutes after intramuscular injection.[6][7]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder. The molecular weight is 627.68 g/mol .
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.28 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Uterine Contraction Assay
This protocol is adapted from studies on the effect of L-368,899 on uterine contractions.[1][8]
-
Isolate uterine tissue from a suitable animal model (e.g., rat).
-
Mount the tissue in an organ bath containing an appropriate physiological buffer (e.g., Krebs-Henseleit solution) and maintain at 37°C, aerated with 95% O2 / 5% CO2.
-
Record baseline contractile activity.
-
Add oxytocin to the bath to induce uterine contractions.
-
Once a stable contractile response to oxytocin is established, add varying concentrations of L-368,899 to the bath.
-
Record the inhibition of oxytocin-induced contractions to determine the potency of L-368,899 (e.g., calculate the pA2 value).[1]
Signaling Pathway and Experimental Workflow
This compound acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[8] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades, primarily through the Gq/11 pathway.[8][9] This blockade inhibits physiological responses such as uterine contractions.[8]
Caption: Inhibition of Oxytocin Receptor Signaling by L-368,899.
Caption: Workflow for an in vivo uterine contraction experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in L-368,899 hydrochloride experiments
Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, non-peptide, and orally bioavailable competitive antagonist of the oxytocin receptor (OTR).[1][2] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits physiological responses normally triggered by oxytocin, such as uterine contractions.[1][2]
Q2: What is the primary signaling pathway inhibited by L-368,899?
The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by oxytocin, this initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). L-368,899 blocks this entire downstream signaling pathway by preventing the initial activation of the OTR.
Q3: Is this compound selective for the oxytocin receptor?
L-368,899 generally displays good selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors in many species.[3] However, some studies have raised concerns about its selectivity, particularly in humans. One study suggested that commercially available L-368,899 may have a higher affinity for the vasopressin 1a receptor (AVPR1a) than the OTR in human brain tissue.[4] Therefore, it is crucial to consider potential off-target effects on the vasopressin system, especially when interpreting results in human studies or when using high concentrations of the antagonist.
Q4: Can this compound be used for in vivo studies targeting the central nervous system?
Yes, L-368,899 is a small molecule that can cross the blood-brain barrier, making it suitable for investigating the central effects of oxytocin receptor blockade.[1] Studies in primates have shown that peripherally administered L-368,899 accumulates in limbic brain areas.[5]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Effects
Q: My in vivo study with L-368,899 produced unexpected or paradoxical behavioral results (e.g., increased anxiety-like behavior, no effect on social behavior). What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: As mentioned, L-368,899 may interact with vasopressin receptors, particularly AVPR1a, which can also modulate social and anxiety-related behaviors.
-
Recommendation: Include a control group treated with a selective AVPR1a antagonist to dissect the specific contributions of OTR blockade.
-
-
Species and Strain Differences: The distribution and density of oxytocin and vasopressin receptors can vary significantly between species and even strains of rodents.[6] This can lead to different behavioral outcomes.
-
Recommendation: Whenever possible, validate the binding affinity and selectivity of L-368,899 in your specific animal model and brain regions of interest.
-
-
Dose and Pharmacokinetics: The dose and timing of administration are critical. Suboptimal concentrations at the target receptor or testing outside the peak activity window can lead to a lack of effect. Conversely, excessively high doses can increase the likelihood of off-target effects.
-
Recommendation: Conduct a dose-response study to determine the optimal concentration for your experimental paradigm. Refer to pharmacokinetic data to align your behavioral testing with the expected peak concentration of the drug in the central nervous system. For example, in coyotes, L-368,899 peaked in the CSF 15 to 30 minutes after intramuscular injection.[7]
-
-
Context-Dependent Effects of Oxytocin System: The effects of oxytocin are highly context-dependent. Blocking OTRs may have different consequences depending on the baseline level of anxiety, stress, or social context of the animal. For instance, in female prairie voles, L-368,899 exacerbated depression-related behaviors in both socially isolated and co-housed animals.
Issue 2: Lack of Efficacy in In Vitro Assays
Q: I am not observing any antagonist effect of L-368,899 in my in vitro signaling assay (e.g., calcium mobilization, cAMP). What could be wrong?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Solubility: this compound is a solid that needs to be properly dissolved. Degradation due to improper storage or precipitation in your assay buffer can lead to a lack of activity.
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent like water or DMSO, where it is soluble up to 100 mM.[8] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Visually inspect for any precipitation before use.
-
-
Assay Conditions: The parameters of your signaling assay are crucial for observing antagonism.
-
Pre-incubation Time: For a competitive antagonist, it is essential to pre-incubate the cells with L-368,899 before adding the agonist. This allows the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes.
-
Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (e.g., oxytocin). If the agonist concentration is too high, it can overcome the competitive antagonism of L-368,899. It is recommended to use an agonist concentration around its EC80 to have a sufficient window to observe inhibition.
-
-
Cell Line and Receptor Expression: The expression level of the oxytocin receptor in your cell line can impact the assay window.
-
Recommendation: Confirm the expression of functional OTR in your cell line. Low receptor density can lead to a small signal-to-background ratio, making it difficult to detect antagonism.
-
-
Choice of Signaling Pathway: While OTR primarily signals through Gq/11 and calcium mobilization, ensure that your chosen cell line and assay are sensitive to this pathway.
-
Recommendation: If possible, use a positive control antagonist to validate your assay system.
-
Data Presentation
Table 1: Binding Affinity of L-368,899 for Oxytocin and Vasopressin Receptors in Different Species
| Species | Tissue/Cell Line | Receptor | Binding Affinity (IC50/Ki) | Selectivity (OTR vs. AVPR1a) | Reference |
| Rat | Uterus | OTR | IC50 = 8.9 nM | ~41.5-fold | [9] |
| Uterus | AVPR1a | IC50 = 370 nM | [9] | ||
| Uterus | AVPR2 | IC50 = 570 nM | [9] | ||
| Human | Uterus | OTR | IC50 = 26 nM | ~19.6-fold | [1] |
| Liver/Kidney | AVPR1a | IC50 = 510 nM | [1] | ||
| Liver/Kidney | AVPR2 | IC50 = 960 nM | [1] | ||
| Brain | OTR | - | Higher affinity for AVPR1a | [3][4] | |
| Brain | AVPR1a | - | [3][4] | ||
| Coyote | Brain | OTR | Ki = 12.38 nM | ~41.3-fold | [7] |
| Brain | AVPR1a | Ki = 511.6 nM | [7] |
Table 2: Pharmacokinetic Parameters of L-368,899 in Different Species
| Species | Route | Dose | T1/2 | Plasma Clearance | Oral Bioavailability | Reference |
| Rat | IV | 1, 2.5, 10 mg/kg | ~2 hr | 23-36 ml/min/kg | - | [10] |
| Oral | 5 mg/kg | - | - | 14-18% | [1] | |
| Oral | 25 mg/kg | - | - | 17-41% | [1] | |
| Dog | IV | 1, 2.5, 10 mg/kg | ~2 hr | 23-36 ml/min/kg | - | [10] |
| Rhesus Monkey | IV | 1 mg/kg | - | - | - | [5] |
Experimental Protocols
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.
Materials:
-
Tissue homogenates or cell membranes expressing the oxytocin receptor.
-
Radiolabeled oxytocin receptor agonist (e.g., [³H]-oxytocin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radiolabeled agonist, and varying concentrations of L-368,899. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding at each concentration of L-368,899. Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Elevated Plus Maze
Objective: To assess the effect of L-368,899 on anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus.
-
Rodents (mice or rats).
-
This compound solution for injection (e.g., dissolved in saline).
-
Vehicle control (e.g., saline).
-
Video tracking software.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer L-368,899 or vehicle via the desired route (e.g., intraperitoneal injection). The timing of administration should be based on the known pharmacokinetics of the drug in the species being tested (typically 30-60 minutes before testing).
-
Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the animal's movement using video tracking software. Key parameters to measure include the time spent in the open arms, the number of entries into the open and closed arms, and total distance traveled.
-
Analysis: Compare the behavioral parameters between the L-368,899-treated group and the vehicle control group. A decrease in the time spent in the open arms is typically interpreted as an anxiogenic-like effect, while an increase suggests an anxiolytic-like effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 4. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 5. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution of vasopressin 1a and oxytocin receptor binding in the basal forebrain and midbrain of male and female Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
Ensuring consistent delivery of L-368,899 hydrochloride in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent and effective delivery of L-368,899 hydrochloride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] It functions through competitive antagonism, binding to the OTR with high affinity and preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] This blockade of OTR activation inhibits physiological responses normally triggered by oxytocin, such as uterine contractions.[1][2][3]
Q2: What is the solubility of this compound?
A2: this compound is soluble in water and DMSO up to 100 mM.[2][4] For in vivo experiments, a common vehicle is 0.9% saline. A complex vehicle for achieving higher concentrations involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Q3: What are the recommended storage conditions for this compound?
A3: The solid form of this compound should be stored at -20°C.[2][4] Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year in sealed containers, protected from moisture.[1] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: Is this compound orally bioavailable and can it cross the blood-brain barrier?
A4: Yes, L-368,899 is orally bioavailable.[1][5][6] It can also cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system effects of oxytocin receptor antagonism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during solution preparation. | The compound may not have fully dissolved in the vehicle. | Use heat and/or sonication to aid dissolution. When using a multi-component vehicle system (e.g., DMSO, PEG300, Tween-80, saline), add each solvent sequentially and ensure the mixture is homogeneous before adding the next.[1] |
| Inconsistent or weaker than expected results in long-term in vivo studies. | 1. Degradation of the compound in solution: Working solutions of this compound may not be stable for extended periods. 2. Metabolism of the compound: The primary metabolite, methionine sulfone, is not active at the oxytocin receptor.[7] 3. Suboptimal dosing or delivery: The pharmacokinetic profile can vary between species.[6] | 1. Prepare fresh working solutions daily. [1] For continuous infusion studies using osmotic pumps, ensure the stability of your specific formulation under experimental conditions (e.g., 37°C) has been validated. 2. Account for metabolic breakdown when designing dosing regimens. Consider species-specific metabolic rates. 3. Optimize the dose and delivery route for your specific animal model and experimental paradigm. The time to peak concentration can be rapid (e.g., 15-30 minutes in CSF after intramuscular injection in coyotes).[7] |
| Difficulties with continuous delivery using osmotic pumps. | 1. Drug solubility and stability in the pump reservoir: While soluble in water, the long-term stability of this compound in solution at physiological temperatures within an osmotic pump is not well-documented. 2. Incompatibility with pump materials. 3. Incorrect pump selection for the required delivery rate and duration. | 1. Conduct pilot studies to confirm the stability and solubility of your this compound formulation in the chosen vehicle over the intended duration and temperature of the experiment. 2. Consult the osmotic pump manufacturer for information on material compatibility with your specific formulation. 3. Carefully select the osmotic pump model based on the required dose, delivery rate, and the duration of the study. |
| Variability in oral bioavailability. | The oral bioavailability of L-368,899 can be influenced by factors such as dose and sex of the animal.[1] | For studies requiring precise and consistent plasma concentrations, consider alternative administration routes such as intravenous, intraperitoneal, or subcutaneous injection, or continuous infusion via an osmotic pump (with validated formulation stability). |
Quantitative Data
Table 1: Binding Affinity of this compound
| Receptor | Species | Tissue | IC₅₀ (nM) | Reference |
| Oxytocin Receptor | Rat | Uterus | 8.9 | [1] |
| Oxytocin Receptor | Human | Uterus | 26 | [1] |
| Vasopressin V1a Receptor | Human | Liver | 510 | [1] |
| Vasopressin V2 Receptor | Human | Kidney | 960 | [1] |
| Vasopressin V1a Receptor | Rat | Liver | 890 | [1] |
| Vasopressin V2 Receptor | Rat | Kidney | 2400 | [1] |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Dose (mg/kg) | Route | t₁/₂ (hr) | Plasma Clearance (ml/min/kg) | Oral Bioavailability (%) | Reference |
| Rat (female) | 5 | Oral | - | - | 14 | [1] |
| Rat (male) | 5 | Oral | - | - | 18 | [1] |
| Rat (female) | 25 | Oral | - | - | 17 | [1] |
| Rat (male) | 25 | Oral | - | - | 41 | [1] |
| Rat | 1-10 | IV | ~2 | 23-36 | - | [6] |
| Dog | 1-10 | IV | ~2 | 23-36 | - | [6] |
Experimental Protocols
In Vivo Uterine Contraction Assay
-
Objective: To evaluate the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.
-
Animal Model: Anesthetized female rats.
-
Procedure:
-
Anesthetize the rat and insert a cannula into the jugular vein for drug administration.
-
Place a water-filled, balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Record baseline uterine activity.
-
Administer this compound at various doses intravenously.
-
After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.
-
Continuously record the frequency and amplitude of uterine contractions.
-
-
Data Analysis: The integrated area under the curve is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.
Competitive Binding Autoradiography
-
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.
-
Materials: Tissue sections containing oxytocin receptors, radiolabeled oxytocin receptor ligand, increasing concentrations of this compound.
-
Procedure:
-
Incubate tissue sections with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of L-368,899 (e.g., 10⁻¹³ M to 10⁻⁵ M) to the incubation medium to compete with the radioligand for receptor binding.
-
Incubate to allow the binding to reach equilibrium.
-
Wash the sections to remove unbound radioligand.
-
Expose the sections to phosphor imaging screens to detect the radioactive signal.
-
-
Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. Calculate the IC₅₀ value, which is then used to determine the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Oxytocin receptor signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the in vivo uterine contraction assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-368,899 Hydrochloride and Atosiban in Tocolytic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of L-368,899 hydrochloride and Atosiban, two oxytocin receptor antagonists investigated for their tocolytic properties. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Overview and Mechanism of Action
Both this compound and Atosiban are competitive antagonists of the oxytocin receptor (OTR), a G-protein coupled receptor crucial for uterine contractions.[1] By blocking the binding of endogenous oxytocin to its receptor on myometrial cells, these compounds inhibit the downstream signaling cascade that leads to uterine muscle contraction.[2][3]
Atosiban , a nonapeptide analogue of oxytocin, is an established intravenous tocolytic agent used in clinical practice to delay premature labor.[2][4] Its mechanism involves preventing the oxytocin-mediated release of inositol trisphosphate (IP3) from the myometrial cell membrane.[2] This action reduces the release of intracellular calcium from the sarcoplasmic reticulum and decreases the influx of extracellular calcium, leading to uterine quiescence.[2] The onset of uterine relaxation following Atosiban administration is rapid, with a significant reduction in uterine contractions observed within 10 minutes.[4]
This compound is a potent, selective, and orally bioavailable non-peptide oxytocin receptor antagonist.[5] Initially explored for managing preterm labor, its development was halted due to suboptimal oral bioavailability and pharmacokinetics in primates.[6] Consequently, L-368,899 is now primarily utilized as a pharmacological tool in scientific research to investigate the roles of the oxytocin system.[7][8]
Signaling Pathway of Oxytocin Receptor Antagonism
The binding of oxytocin to its Gq-coupled receptor activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which, along with calcium influx through voltage-gated channels, leads to the activation of calmodulin and subsequent myometrial contraction. Both L-368,899 and Atosiban competitively block the initial binding of oxytocin, thereby inhibiting this entire cascade.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and Atosiban based on preclinical and clinical studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | IC50 (nM) | Ki (nM) |
| L-368,899 | Oxytocin | Rat (uterus) | Radioligand Binding | 8.9 | - |
| Oxytocin | Human (uterus) | Radioligand Binding | 26 | - | |
| Vasopressin V1a | Human | Radioligand Binding | 510 | - | |
| Vasopressin V2 | Human | Radioligand Binding | 960 | - | |
| Atosiban | Oxytocin | Human | Radioligand Binding | - | ~7.8 |
| Vasopressin V1a | Human | Radioligand Binding | - | ~1.6 |
Data compiled from multiple sources.
Table 2: Tocolytic Efficacy
| Compound | Study Type | Model/Population | Primary Outcome | Result |
| L-368,899 | Preclinical | Pregnant Rhesus Monkeys | Inhibition of spontaneous nocturnal uterine contractions | Potent inhibition observed |
| Atosiban | Clinical Trial | Women in preterm labor (24-33 weeks) | Delay of delivery for 48 hours | Successful in ~58-89% of patients |
| Clinical Trial | Women in preterm labor (24-33 weeks) | Delay of delivery for 7 days | Successful in ~77% of patients |
Data from various clinical trials show a range of efficacy for Atosiban, which can be influenced by the patient population and study design.[9]
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of a compound to the oxytocin receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled oxytocin analog (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled test compound (L-368,899 or Atosiban).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Uterine Strip Contraction Assay
This assay assesses the functional antagonism of the compounds on uterine muscle contractility.
Methodology:
-
Tissue Preparation: Small strips of myometrial tissue are obtained from biopsies of human or animal uteri.
-
Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution maintained at 37°C and aerated with a gas mixture. One end of the strip is fixed, and the other is attached to a force transducer.
-
Contraction Induction: After a period of equilibration, uterine contractions are induced by the addition of oxytocin to the organ bath.
-
Antagonist Addition: Once stable contractions are achieved, increasing concentrations of the test compound (L-368,899 or Atosiban) are added to the bath.
-
Data Recording and Analysis: The frequency and amplitude of the uterine contractions are continuously recorded. The inhibitory effect of the antagonist is quantified by measuring the reduction in the contractile response.
Summary and Conclusion
Both this compound and Atosiban are effective oxytocin receptor antagonists with demonstrated tocolytic activity.
Atosiban is a clinically approved and utilized tocolytic agent administered intravenously for the management of preterm labor.[10] Its efficacy in delaying delivery is well-documented in numerous clinical trials, and it possesses a favorable safety profile compared to other tocolytics such as β-agonists.[9]
This compound , while a potent and selective oxytocin antagonist with the advantage of oral bioavailability, did not progress to later-stage clinical development for tocolysis due to pharmacokinetic challenges in primates.[6] It remains, however, a valuable tool for preclinical research into the diverse physiological roles of the oxytocin system.
For researchers in drug development, the journey of these two compounds highlights the critical importance of not only in vitro potency and selectivity but also in vivo pharmacokinetics and bioavailability in the successful translation of a promising molecule into a clinical therapeutic. The detailed experimental protocols provided in this guide offer a foundation for the continued investigation and development of novel tocolytic agents.
References
- 1. scbt.com [scbt.com]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. Oxytocin signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 7. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 8. L-368,899 - Wikipedia [en.wikipedia.org]
- 9. zuventus.com [zuventus.com]
- 10. mims.com [mims.com]
A Comparative Analysis of L-368,899 hydrochloride and L-371,257 for Oxytocin Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Oxytocin Receptor Antagonists
In the landscape of pharmacological tools for studying the oxytocin (OT) system, the non-peptide antagonists L-368,899 hydrochloride and L-371,257 have emerged as critical compounds for elucidating the physiological and pathological roles of the oxytocin receptor (OTR). Both molecules are potent OTR blockers, yet their selectivity profiles against the closely related vasopressin (AVP) receptors, particularly the V1a subtype, as well as their pharmacokinetic properties, present key differences. This guide provides a comprehensive comparison of their selectivity, supported by experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to aid researchers in selecting the appropriate tool for their specific experimental needs.
Data Presentation: A Head-to-Head Comparison of Binding Affinities
The selectivity of this compound and L-371,257 is best understood through a direct comparison of their binding affinities for oxytocin and vasopressin receptors. The following tables summarize the available quantitative data (IC50 and Ki values) from various in vitro studies.
Table 1: Binding Affinity (IC50, nM) of this compound at Oxytocin and Vasopressin Receptors
| Receptor Subtype | Species/Tissue | IC50 (nM) |
| Oxytocin | Rat Uterus | 8.9[1][2][3][4] |
| Oxytocin | Human Uterus | 26[2][3][4] |
| Vasopressin V1a | Human Liver | 510[2] |
| Vasopressin V1a | Rat Liver | 890[2] |
| Vasopressin V1a | - | 370[1] |
| Vasopressin V2 | Human Kidney | 960[2] |
| Vasopressin V2 | Rat Kidney | 2400[2] |
| Vasopressin V2 | - | 570[1] |
Table 2: Binding Affinity (Ki, nM) of L-371,257 at Oxytocin and Vasopressin Receptors
| Receptor Subtype | Species/Tissue | Ki (nM) |
| Oxytocin | Human | 4.6[5][6] |
| Oxytocin | Rat Uterus | 19[7][8][9] |
| Vasopressin V1a | Human Platelet | 3200[9] |
| Vasopressin V1a | Rat Liver | 3.7[7][8][9] |
| Vasopressin V2 | Human Kidney | >10,000[9] |
| Vasopressin V2 | Rat Kidney | >10,000[9] |
Summary of Selectivity:
L-371,257 exhibits a markedly higher selectivity for the human oxytocin receptor over human vasopressin V1a and V2 receptors, with a reported selectivity of over 800-fold.[5][6] In contrast, this compound, while a potent oxytocin receptor antagonist, displays a lower selectivity margin, with approximately 40-fold selectivity over vasopressin V1a and V2 receptors.[1] Notably, L-371,257 shows high affinity for the rat vasopressin V1a receptor, a crucial consideration for species-specific studies.[7][8][9] Another key differentiator is that L-368,899 can cross the blood-brain barrier, making it suitable for central nervous system studies, whereas L-371,257 is peripherally selective.
Experimental Protocols: Methodologies for Key Experiments
The data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays such as uterine contractions. The following are detailed methodologies representative of those used to characterize these compounds.
Radioligand Binding Assay for Oxytocin Receptor Affinity
This assay determines the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.
-
Materials:
-
Cell membranes prepared from tissues or cells expressing the target receptor (e.g., rat or human uterine tissue, or cell lines overexpressing the receptor).
-
Radioligand (e.g., [3H]-oxytocin).
-
Test compounds (this compound and L-371,257).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the assay buffer, serially diluted test compound, a fixed concentration of the radioligand, and the cell membrane preparation.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Uterine Contraction Assay
This functional assay measures the ability of an antagonist to inhibit oxytocin-induced contractions in isolated uterine tissue.
-
Materials:
-
Uterine tissue from a suitable animal model (e.g., female Sprague-Dawley rats).
-
Organ bath system with force-displacement transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Oxytocin.
-
Test compounds (this compound and L-371,257).
-
-
Procedure:
-
Tissue Preparation: Isolate uterine horns and cut them into longitudinal strips.
-
Mounting: Mount the uterine strips in organ baths containing the physiological salt solution under a resting tension.
-
Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) until regular spontaneous contractions are observed.
-
Oxytocin Stimulation: Add a concentration of oxytocin that produces a submaximal contractile response.
-
Antagonist Addition: Once the oxytocin-induced contractions are stable, add increasing concentrations of the test compound (this compound or L-371,257) cumulatively to the bath.
-
Data Recording and Analysis: Record the isometric contractions. The inhibitory effect of the antagonist is quantified by measuring the reduction in the amplitude or frequency of contractions. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve, can be calculated to determine antagonist potency.
-
Mandatory Visualizations: Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-371,257 | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for L-368,899 Hydrochloride Behavioral Studies
L-368,899 hydrochloride is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[1][2] Its ability to cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the central nervous system's oxytocin pathways and their influence on social behaviors.[2][3] Studies in rodents and primates have utilized L-368,899 to explore the role of oxytocin in social hierarchy, pair bonding, sexual behavior, and maternal care.[3][4][5]
To ensure the validity and interpretability of behavioral studies using L-368,899, a robust experimental design with appropriate controls is paramount. This guide compares various control strategies, provides supporting data, and outlines detailed experimental protocols to aid researchers in designing rigorous and reproducible experiments.
The Crucial Role of Controls in Behavioral Pharmacology
When administering a compound like L-368,899, the observed behavioral changes could stem from various factors beyond the specific blockade of oxytocin receptors. These could include the stress of the injection, the physiological effects of the vehicle solution, or non-specific effects of the drug on motor function, anxiety, or motivation. Control experiments are therefore essential to isolate the specific effects of oxytocin receptor antagonism from these confounding variables.
Comparison of L-368,899 with Alternative Oxytocin Receptor Antagonists
L-368,899 is highly selective for the oxytocin receptor (OTR) over the structurally related vasopressin receptors (V1a and V2). This selectivity is a critical feature, as vasopressin also plays a significant role in social behaviors. The choice of an antagonist can depend on the specific research question, particularly the need for central versus peripheral blockade.
| Compound | Target Receptor | IC50 (OTR) | Selectivity | Key Characteristics |
| This compound | Oxytocin Receptor (OTR) | 8.9 nM (rat uterus)[2] | >40-fold selective over V1a and V2 receptors. | Orally active, crosses the blood-brain barrier.[1][2][3] |
| Atosiban | Oxytocin Receptor (OTR) | - | Selective OTR antagonist.[6] | Peptide-based, typically used for peripheral effects like inhibiting uterine contractions.[7] |
| L-371,257 | Oxytocin Receptor (OTR) | - | Selective OTR antagonist.[6] | Peripherally selective, does not readily cross the blood-brain barrier.[3] |
| Retosiban (GSK-221149A) | Oxytocin Receptor (OTR) | - | - | Non-peptide antagonist investigated for preterm labor.[7][8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Essential Control Groups for L-368,899 Behavioral Studies
A well-designed study will incorporate multiple control groups to address different aspects of the experimental manipulation.
| Control Group | Purpose | Rationale |
| Vehicle Control | To control for the effects of the injection procedure and the solvent. | The vehicle (e.g., saline) is administered using the same route and volume as L-368,899. This accounts for any behavioral changes due to handling, stress of injection, or the physiological effects of the vehicle itself.[4] |
| Positive Control (Oxytocin Agonist) | To validate the behavioral assay and confirm the system is responsive to oxytocin modulation. | Administering oxytocin or a stable agonist like carbetocin should ideally produce effects opposite to those of L-368,899, demonstrating the sensitivity of the behavioral measure to oxytocin signaling.[9] |
| Alternative Antagonist Control | To confirm that the observed effects are due to OTR blockade. | Using another OTR antagonist (e.g., Atosiban for peripheral effects) helps to ensure the results are not an off-target effect of the specific L-368,899 molecule.[6] |
| Behavioral Controls | To rule out non-specific effects on locomotion, anxiety, motivation, or sensory perception. | For example, if L-368,899 is tested in a social interaction task, it's crucial to show it doesn't simply reduce overall movement (locomotor activity) or increase anxiety, which could independently reduce social engagement.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are example protocols for a primary behavioral assay and a critical behavioral control experiment.
Protocol 1: Tube Test for Social Dominance
This assay is used to establish a social hierarchy in rodents.[4]
-
Apparatus: A clear acrylic tube (e.g., 30 cm long, 3.5 cm internal diameter) that does not allow two mice to pass each other.
-
Habituation and Training:
-
For several days, allow mice to individually explore the tube from both ends.
-
Conduct training trials where a mouse is released from one end and encounters a passive "stimulus" mouse at the other, learning to push the other mouse out.
-
-
Testing Phase:
-
House mice in groups of four. A stable social rank is typically established through round-robin testing where each mouse is pitted against every other mouse in its cage.[4] The "winner" is the mouse that forces the other out of the tube.
-
-
Drug Administration:
-
Data Analysis: Re-test the social hierarchy after drug or vehicle administration. Analyze if the L-368,899 treatment leads to a change in the dominant mouse's rank (i.e., if it loses more contests). Statistical analysis can be performed using paired t-tests or ANOVA.[12]
Protocol 2: Open Field Test for Locomotor Activity
This test assesses general activity levels and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Administer L-368,899 or vehicle as per the main experiment's design.
-
After the appropriate pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 10-15 minutes).
-
-
Data Collection: Use video tracking software to automatically record:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (less time in the center is often interpreted as higher anxiety).
-
Rearing frequency: Vertical exploration.
-
-
Data Analysis: Compare the data from the L-368,899-treated group and the vehicle-treated group using a t-test or ANOVA. No significant difference in total distance traveled would suggest that effects seen in the primary behavioral task are not due to sedation or hyperactivity.[9][10]
Visualizing Pathways and Workflows
Diagrams can clarify complex biological and experimental processes.
Caption: Oxytocin signaling pathway and antagonism by L-368,899.
Caption: Workflow for a behavioral study with control groups.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
L-368,899 Hydrochloride: A Comparative Analysis of Cross-Reactivity with Vasopressin V1a and V2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride's binding affinity and functional cross-reactivity with the vasopressin V1a and V2 receptors. The data presented is intended to assist researchers in evaluating the selectivity of this compound and designing experiments that account for its potential off-target effects.
Executive Summary
This compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] However, due to the structural homology between the oxytocin and vasopressin receptor families, understanding the cross-reactivity of L-368,899 with vasopressin V1a (V1aR) and V2 (V2R) receptors is crucial for the accurate interpretation of experimental results. This guide summarizes the available binding affinity data, outlines the distinct signaling pathways of each receptor, and provides detailed experimental protocols for assessing receptor binding and functional activity.
Data Presentation: Binding Affinity Comparison
The following table summarizes the in vitro binding affinities of this compound for the human and rat oxytocin, vasopressin V1a, and vasopressin V2 receptors, presented as IC50 values. A lower IC50 value indicates a higher binding affinity.
| Compound | Receptor | Species | IC50 (nM) | Selectivity vs. OTR (human) |
| This compound | Oxytocin (OTR) | Human | 26 | - |
| Oxytocin (OTR) | Rat | 8.9 | - | |
| Vasopressin V1a (V1aR) | Human | 510 | ~19.6-fold | |
| Vasopressin V1a (V1aR) | Rat | 890 | ~100-fold | |
| Vasopressin V2 (V2R) | Human | 960 | ~36.9-fold | |
| Vasopressin V2 (V2R) | Rat | 2400 | ~269.7-fold |
Data sourced from MedchemExpress.[1]
These data demonstrate that this compound exhibits significantly higher affinity for the oxytocin receptor compared to both V1a and V2 vasopressin receptors in both human and rat tissues.
Signaling Pathways
The oxytocin and vasopressin receptors are all G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon ligand binding.
Oxytocin and Vasopressin V1a Receptor Signaling
The oxytocin receptor and the vasopressin V1a receptor are both coupled to Gq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Vasopressin V2 Receptor Signaling
The vasopressin V2 receptor is coupled to Gs proteins. Upon activation, the Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] cAMP then acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[2]
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, both receptor binding assays and functional cell-based assays are essential.
Receptor Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the oxytocin, vasopressin V1a, and V2 receptors.
Materials:
-
Cell membranes expressing the receptor of interest (OTR, V1aR, or V2R)
-
Radiolabeled ligand specific for each receptor (e.g., [³H]-Oxytocin, [³H]-Arginine Vasopressin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
Assay buffer
-
Serial dilutions of this compound or vehicle (for total binding)
-
A fixed concentration of the appropriate radioligand (typically at or below its Kd)
-
Cell membrane suspension
-
For non-specific binding, add a high concentration of the corresponding unlabeled native ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Functional Cell-Based Assays
Functional assays are crucial to determine whether the binding of this compound to vasopressin receptors results in a biological response (i.e., antagonism).
1. Calcium Flux Assay (for OTR and V1aR - Gq-coupled)
This assay measures changes in intracellular calcium concentration following receptor activation.
Materials:
-
Cells stably expressing OTR or V1aR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Agonist for the respective receptor (Oxytocin or Arginine Vasopressin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Inject a fixed concentration of the agonist (typically the EC80 concentration to elicit a robust response) into the wells and immediately measure the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of L-368,899 that inhibits 50% of the agonist-induced calcium response.
-
2. cAMP Assay (for V2R - Gs-coupled)
This assay measures the accumulation of cyclic AMP following receptor activation.
Materials:
-
Cells stably expressing V2R
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
This compound
-
Arginine Vasopressin (AVP)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure:
-
Cell Plating and Treatment: Seed cells in a suitable multi-well plate. Pre-incubate the cells with serial dilutions of this compound in the presence of a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add a fixed concentration of AVP (typically the EC80 concentration) to stimulate cAMP production and incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve to determine the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of L-368,899 that inhibits 50% of the AVP-induced cAMP production.
-
Conclusion
This compound is a highly selective oxytocin receptor antagonist. However, at higher concentrations, it can exhibit cross-reactivity with vasopressin V1a and V2 receptors. Researchers should be mindful of these off-target effects and, when necessary, employ the experimental protocols outlined in this guide to quantify the extent of this cross-reactivity in their specific experimental system. This will ensure the generation of robust and accurately interpreted data in studies investigating the role of the oxytocin system.
References
Validating L-368,899 Hydrochloride's On-Target Effects Using Oxytocin Receptor Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the oxytocin receptor antagonist, L-368,899 hydrochloride, in wild-type mice versus oxytocin receptor knockout (Oxtr-/-) mice. The data presented here, compiled from multiple studies, serves to validate that the pharmacological effects of L-368,899 are mediated specifically through the oxytocin receptor.
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (IC50 = 8.9 nM) with over 40-fold selectivity against vasopressin V1a and V2 receptors. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central effects of oxytocin. This guide summarizes key experimental findings that leverage Oxtr-/- mice to confirm the on-target mechanism of action of L-368,899.
Comparative Efficacy Data
The following tables summarize the differential effects of this compound on social behaviors in wild-type mice and the baseline social deficits observed in Oxtr-/- mice, which are expected to be resistant to the effects of an oxytocin receptor antagonist.
Table 1: Effects of L-368,899 on Social Behavior in Wild-Type Mice
| Behavioral Assay | Mouse Strain | L-368,899 Dose | Route | Key Findings | Reference |
| Social Rank (Tube Test) | C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | No effect on first-rank mice; caused rank fluctuation in second-rank mice.[1] | Toda et al. (2023) |
| Sex Preference | C57BL/6J | 3 mg/kg & 10 mg/kg | i.p. | Dose-dependently impaired sex preference.[1] | Toda et al. (2023) |
| Social Preference | C57BL/6J | 10 mg/kg | i.p. | No effect on social preference for a male conspecific over a novel object.[1] | Toda et al. (2023) |
| Dyadic Social Interaction | C57BL/6J | 10 mg/kg | i.p. | No effect on the duration of social contact between familiar male mice.[1] | Toda et al. (2023) |
| Carbohydrate Intake | C57BL/6 | 1 mg/kg | i.p. | Specifically increased sucrose intake, suggesting a role for oxytocin in regulating carbohydrate consumption. | Olszewski et al. (2010) |
Table 2: Baseline Social Behavior in Oxytocin Receptor Knockout (Oxtr-/-) Mice
| Behavioral Assay | Mouse Strain | Key Findings | Reference |
| Social Recognition | Oxtr-/- | Deficits in social recognition. | Lee et al. (2008) |
| Maternal Behavior | Oxtr-/- | Impairments in the initiation of maternal care.[2] | Griebel et al. (2012) |
| Intermale Aggression | Oxtr-/- | Increased aggression between males. | Lee et al. (2008) |
| Anxiety-like Behavior | Oxtr-/- | Normal anxiety-like behavior.[2] | Lee et al. (2008) |
Experimental Validation Workflow
The logical workflow for validating the on-target effects of this compound using knockout mice is depicted below. The core principle is that the administration of a specific antagonist should have no effect in an animal model lacking the target receptor.
Caption: Experimental logic for validating L-368,899 effects.
Signaling Pathway
This compound acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the endogenous ligand, oxytocin, from initiating downstream signaling cascades.
Caption: Oxytocin receptor signaling and its inhibition by L-368,899.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Social Rank Assessment (Tube Test)
Objective: To determine social hierarchy within a group of male mice.
Procedure:
-
Apparatus: A clear acrylic tube, approximately 30 cm in length and 3 cm in internal diameter, is used.
-
Habituation and Training: Mice are individually allowed to traverse the tube from one end to the other for several trials over a few days to acclimate to the apparatus.
-
Testing: Two mice are released simultaneously from opposite ends of the tube. The trial ends when one mouse retreats from the tube. The mouse that remains in the tube is designated the "winner" of that encounter.
-
Rank Determination: A round-robin tournament is conducted where each mouse is tested against every other mouse in the cage. Social rank is determined by the number of wins.
-
Drug Administration: For pharmacological studies, this compound or vehicle is administered (e.g., 10 mg/kg, i.p.) 30 minutes prior to testing.[1]
Sex Preference Test
Objective: To assess the preference of a male mouse for a female mouse over a non-social stimulus.
Procedure:
-
Apparatus: A three-chambered box is typically used. The subject mouse can freely explore all three chambers. The two outer chambers contain small, wire-mesh cages.
-
Habituation: The subject mouse is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Testing: A novel, sexually receptive female mouse is placed in the wire cage in one of the outer chambers, and a novel object is placed in the cage in the other outer chamber. The subject mouse is then returned to the central chamber and allowed to explore for a set period (e.g., 10 minutes).
-
Data Analysis: The time spent in each of the outer chambers and the time spent sniffing each of the wire cages is recorded and analyzed. A preference for the female is indicated by significantly more time spent in the chamber with the female and/or sniffing the female's cage.
-
Drug Administration: this compound or vehicle is administered (e.g., 3 or 10 mg/kg, i.p.) 30 minutes prior to the testing phase.[1]
Conclusion
References
A Head-to-Head Battle: Non-Peptide L-368,899 Hydrochloride versus Peptide-Based Oxytocin Antagonists
A Comparative Guide for Researchers in Drug Development
The quest for effective and safe oxytocin receptor (OTR) antagonists is a critical endeavor in various therapeutic areas, most notably in the management of preterm labor. This guide provides a detailed comparison of the non-peptide antagonist L-368,899 hydrochloride and prominent peptide-based antagonists, with a focus on their efficacy, supported by experimental data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research and development programs.
At a Glance: Key Efficacy Parameters
To facilitate a direct comparison, the following tables summarize the quantitative data on the binding affinity and in vivo efficacy of L-368,899 and representative peptide-based antagonists, primarily atosiban and barusiban.
Table 1: Comparative Binding Affinity at the Oxytocin Receptor (OTR)
| Compound | Type | Species | Assay | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Selectivity (vs. V₁ₐ Receptor) |
| L-368,899 | Non-peptide | Human (uterus) | Radioligand Binding | - | 26[1] | ~14-fold (IC₅₀: 370 nM)[2] |
| Rat (uterus) | Radioligand Binding | - | 8.9[1][2] | ~100-fold (IC₅₀: 890 nM)[1] | ||
| Coyote | Radioligand Binding | 12.38[3] | - | >40-fold (Kᵢ: 511.6 nM)[3] | ||
| Atosiban | Peptide | Human | Radioligand Binding | 11 - 397[4] | 5 - 59[4][5][6] | Lower selectivity (also a V₁ₐ antagonist)[7] |
| Barusiban | Peptide | Human | Radioligand Binding | 0.8[8] | - | ~300-fold higher for OTR |
Table 2: Comparative In Vivo Efficacy in Tocolysis
| Compound | Species | Model | Key Findings |
| L-368,899 | Rat (pregnant) | Spontaneous and oxytocin-induced uterine contractions | Effectively suppressed spontaneous and oxytocin-induced uterine contractions.[8] At high concentrations, may directly suppress contractions in addition to receptor antagonism.[8] |
| Atosiban | Human | Preterm labor | Comparable efficacy to beta-adrenergic agonists in delaying delivery for 48 hours and 7 days, but with significantly fewer maternal cardiovascular side effects.[4] |
| Rat (pregnant) | Oxytocin-induced uterine contractions | Inhibited oxytocin-induced contractions but had no effect on spontaneous or prostaglandin F₂α-induced contractions.[8] |
Delving into the Mechanism: Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by oxytocin, this pathway initiates a cascade of intracellular events culminating in smooth muscle contraction, a process that both L-368,899 and peptide-based antagonists aim to inhibit.
Caption: Oxytocin receptor signaling cascade and points of antagonist inhibition.
Experimental Corner: Protocols for Efficacy Assessment
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive)
This in vitro assay is fundamental for determining the binding affinity of a compound to the oxytocin receptor.
Caption: Workflow for determining antagonist binding affinity.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express the oxytocin receptor (e.g., uterine myometrium) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of the unlabeled antagonist (L-368,899 or a peptide antagonist). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the antagonist that inhibits 50% of the specific radioligand binding is the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
In Vivo Uterine Contraction Assay (Rat Model)
This in vivo experiment assesses the ability of an antagonist to inhibit uterine contractions in a living animal model.
Caption: Workflow for assessing in vivo tocolytic efficacy.
Protocol:
-
Animal Preparation: Use either late-stage pregnant rats or non-pregnant rats synchronized to the estrus stage of the reproductive cycle, as the uterus is more sensitive to oxytocin during this phase. Anesthetize the animal.
-
Surgical Procedure: Make a midline abdominal incision to expose the uterine horns. Insert a small, water-filled balloon catheter into one uterine horn to measure intrauterine pressure changes, which reflect uterine contractions. Place an intravenous catheter for drug administration.
-
Baseline Measurement: Record baseline uterine activity. To assess the inhibition of stimulated contractions, infuse a submaximal dose of oxytocin to induce regular uterine contractions.
-
Antagonist Administration: Administer a single bolus or a continuous infusion of L-368,899 or the peptide antagonist intravenously.
-
Data Acquisition: Continuously record the intrauterine pressure for a defined period after antagonist administration.
-
Data Analysis: Analyze the recorded pressure waves to determine the frequency and amplitude of uterine contractions before and after treatment. Calculate the percentage of inhibition of uterine activity to quantify the antagonist's efficacy.
Concluding Remarks
This guide provides a comparative overview of this compound and peptide-based oxytocin antagonists based on available experimental data. L-368,899 demonstrates potent and selective antagonism at the oxytocin receptor with the significant advantage of oral bioavailability, a feature lacking in peptide-based antagonists. In preclinical in vivo models, it effectively suppresses both spontaneous and oxytocin-induced uterine contractions.
Peptide antagonists, such as atosiban, have established clinical efficacy in treating preterm labor, offering a favorable safety profile compared to other tocolytic agents. However, their utility is limited by the need for intravenous administration and, in the case of atosiban, a lack of high selectivity for the oxytocin receptor over the vasopressin V₁ₐ receptor.
The choice between a non-peptide antagonist like L-368,899 and a peptide-based antagonist will ultimately depend on the specific research question or therapeutic goal. For applications requiring oral administration and high selectivity, L-368,899 presents a compelling option. For clinical situations where intravenous administration is feasible and a proven track record is paramount, peptide antagonists like atosiban remain a relevant standard. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and safety of these two classes of oxytocin receptor antagonists in a therapeutic setting.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. Orally active, nonpeptide oxytocin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of in vitro and in vivo inhibitory effects of peptide and nonpeptide oxytocin antagonists on radioligand binding and uterine contractility of rats during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of L-368,899 Hydrochloride: A Comparative Guide to Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin receptor (OTR) antagonist, with other relevant alternatives. The data presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs. All quantitative data is summarized in structured tables, and detailed experimental protocols for key validation assays are provided.
Comparative Analysis of Oxytocin Receptor Antagonists
This compound is a well-characterized antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gαq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), subsequent production of inositol 1,4,5-trisphosphate (IP3), and a resultant increase in intracellular calcium concentrations, which in tissues like the myometrium, leads to contraction.[1]
The in vitro antagonist activity of this compound and its alternatives is typically evaluated through two primary types of assays: radioligand binding assays and functional assays. Binding assays determine the affinity of the compound for the receptor, usually expressed as an inhibition constant (Ki), while functional assays measure the compound's ability to block the downstream signaling effects of an agonist, often quantified by an IC50 value.
Binding Affinity and Selectivity
The following table summarizes the binding affinities (Ki in nM) of this compound and a selection of alternative OTR antagonists for the human oxytocin receptor, as well as for the human vasopressin V1a and V2 receptors, to illustrate their selectivity profiles. Lower Ki values indicate higher binding affinity.
| Compound | Human OTR Ki (nM) | Human V1aR Ki (nM) | Human V2R Ki (nM) | Selectivity (V1aR/OTR) | Selectivity (V2R/OTR) |
| L-368,899 | 26[2] | 370[3] | 570[3] | ~14 | ~22 |
| Atosiban | 397[4] | 4.7 | - | ~0.01 | - |
| Barusiban | 0.8[5] | ~240[6] | - | ~300 | - |
| Retosiban | 0.65 | >910 | >910 | >1400 | >1400 |
| L-371,257 | 19[7] | 3.7[7] | >3680 | ~0.2 | >193 |
| SSR-126768A | 0.44[8] | - | - | - | - |
Functional Antagonist Potency
The functional potency of these antagonists is determined by their ability to inhibit oxytocin-induced cellular responses. The following table presents the half-maximal inhibitory concentration (IC50 in nM) and/or the antagonist affinity constant (pA2) for this compound and its comparators.
| Compound | Functional Assay | Species/Cell Line | IC50 (nM) | pA2 |
| L-368,899 | Inhibition of OT-induced uterine contraction | Rat uterus | 8.9[2] | - |
| Atosiban | Inhibition of OT-induced Ca2+ increase | Human myometrial cells | 5[9] | - |
| Retosiban | Inhibition of OT-induced uterine contraction | Rat myometrial strips | - | - |
| L-371,257 | Inhibition of OT-induced uterine contraction | Rat uterine tissue | - | 8.44 |
| SSR-126768A | Inhibition of OT-induced Ca2+ increase | Human uterine smooth muscle cells | - | - |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound for the human oxytocin receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled OTR ligand, such as [3H]-Oxytocin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or alternative antagonists at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, the radioligand at a concentration close to its Kd, and the cell membranes (typically 10-20 µg of protein per well).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plates, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Oxytocin-Induced Calcium Mobilization
This protocol describes a functional assay to measure the ability of an antagonist to inhibit oxytocin-induced increases in intracellular calcium.
Materials:
-
Cell Line: A cell line stably co-expressing the human oxytocin receptor and a chimeric G-protein (e.g., Gαqi5) that directs the signal to the calcium pathway, such as CHO-K1 cells.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Calcium-5.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Oxytocin: As the agonist.
-
Test Compound: this compound or alternative antagonists.
-
Fluorescence Plate Reader: Equipped with appropriate filters and injectors.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add the test compound at various concentrations. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate reading of the baseline fluorescence, then inject a solution of oxytocin (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Data Acquisition: Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data as a percentage of the response to oxytocin in the absence of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 8. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Reproducibility of Behavioral Findings with L-368,899 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral findings with L-368,899 hydrochloride, a potent and selective oxytocin receptor (OTR) antagonist, and its alternatives. The information is intended to aid researchers in evaluating the reproducibility of behavioral studies and selecting appropriate compounds for their experimental needs.
Executive Summary
This compound is a widely used tool to investigate the role of the oxytocin system in various behaviors. While direct studies on the reproducibility of its behavioral effects are limited, a review of the existing literature suggests a generally consistent pattern of effects on social behaviors across different species and experimental paradigms. This guide presents a comparative analysis of L-368,899 with another commonly used OTR antagonist, Atosiban, summarizing key behavioral findings, providing detailed experimental protocols, and illustrating the underlying signaling pathways.
Comparative Data on Behavioral Effects
The following tables summarize quantitative data from studies investigating the effects of this compound and Atosiban on social and anxiety-related behaviors.
Table 1: Effects on Social Behavior
| Compound | Species | Behavioral Test | Dose/Concentration | Key Findings | Reference |
| L-368,899 HCl | Mouse (Male) | Social Interaction Test | 10 mg/kg (i.p.) | No significant effect on total social interaction time. | [1][2] |
| Mouse (Male) | Sex Preference Test | 3 mg/kg & 10 mg/kg (i.p.) | Dose-dependently impaired preference for female mice. | [1][2] | |
| Mouse (Male & Female) | Social Approach | 1 µg (intra-NAc) | Reduced time spent in the interaction zone with a target mouse. | [3][4] | |
| Rat (Adolescent Male) | Social Interaction | Not specified | Increased social avoidance in socially stressed rats. | [5] | |
| Atosiban | Mouse (Female) | Social Approach | 1 ng (intra-NAc) | Reduced time spent in the interaction zone with a target mouse. | [3][4] |
| Rat (Female model of autism) | Social Interaction | Not specified | Ameliorated deficits in social interaction. | [6][7] |
Table 2: Effects on Anxiety-Like Behavior
| Compound | Species | Behavioral Test | Dose/Concentration | Key Findings | Reference |
| L-368,899 HCl | Rat (Female) | Risky Decision-Making Task | 3.0 mg/kg (i.p.) | Reduced preference for a large, risky reward, suggesting an anxiogenic-like effect. | [8][9] |
| Atosiban | Rat (Male) | Elevated Plus Maze | Not specified | Systemic administration produced anxiolytic-like effects. | [10] |
| Rat (Male) | Elevated Plus Maze | 600 µg/kg/day (s.c. via minipump) | No significant modification of anxiety-like behavior in either control or stressed animals. | [3][10][11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
Social Interaction Test (Rodents)
This test assesses spontaneous social behavior when a test animal is exposed to an unfamiliar conspecific.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Video recording system.
-
This compound or alternative compound (e.g., Atosiban).
-
Vehicle control (e.g., saline).
-
Test and unfamiliar stimulus animals (age- and sex-matched).
Procedure:
-
Habituation: Habituate the test animals to the testing room for at least 60 minutes prior to the experiment. Also, habituate the animals to saline injections for several days leading up to the test day.
-
Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle to the test animal 30 minutes before the test.
-
Test Session: Place the test animal in the open field arena for a 5-10 minute habituation period. Subsequently, introduce an unfamiliar stimulus animal into the arena.
-
Data Acquisition: Record the entire session using an overhead video camera.
-
Behavioral Analysis: Score the duration and frequency of social behaviors, including sniffing (anogenital, head, and body), following, and physical contact. An automated tracking system can be used for locomotor activity.
Elevated Plus Maze (Rodents)
This test is used to assess anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video recording and analysis software.
-
This compound or alternative compound.
-
Vehicle control.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30 minutes).
-
Test Session: Place the animal in the center of the maze, facing one of the open arms.
-
Data Acquisition: Allow the animal to explore the maze for a 5-minute session, recording its behavior with a video camera.
-
Behavioral Analysis: Measure the time spent in the open arms and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Discussion on Reproducibility
The inhibitory effect of L-368,899 on social behaviors, such as social approach and preference, appears to be a relatively consistent finding across different laboratories and rodent species.[1][2][3][4][5] This suggests a degree of reproducibility for its effects on social interaction.
The effects of L-368,899 on anxiety-like behaviors appear to be more complex and may be context-dependent. For instance, one study reported an anxiogenic-like effect in a risky decision-making task, while the alternative compound, Atosiban, has been shown to have anxiolytic-like effects in the elevated plus maze in one study, but no effect in another under different conditions.[3][8][9][10][11] These discrepancies highlight the importance of carefully considering experimental parameters such as the specific behavioral test, animal species and strain, stress level of the animals, and drug administration protocol (dose, route, and timing) when designing and interpreting studies with oxytocin receptor antagonists.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the oxytocin system in behavior. Its effects on social behaviors appear to be more consistently reported than its effects on anxiety-like behaviors. When planning experiments, researchers should carefully consider the existing literature and the specific experimental conditions to maximize the likelihood of obtaining reproducible results. Comparison with alternative compounds like Atosiban can provide a more comprehensive understanding of the role of oxytocin receptor signaling in the behaviors under investigation. Further studies directly addressing the reproducibility of behavioral findings with these compounds are warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Atosiban, an oxytocin receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of atosiban on stress-related neuroendocrine factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
